molecular formula C12H14ClN B1281505 2-Tert-butyl-5-chloro-1H-indole CAS No. 69622-40-8

2-Tert-butyl-5-chloro-1H-indole

Cat. No.: B1281505
CAS No.: 69622-40-8
M. Wt: 207.7 g/mol
InChI Key: BPYFHRKGIPRJMY-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-chloro-1H-indole is a useful research compound. Its molecular formula is C12H14ClN and its molecular weight is 207.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Tert-butyl-5-chloro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Tert-butyl-5-chloro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-5-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN/c1-12(2,3)11-7-8-6-9(13)4-5-10(8)14-11/h4-7,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYFHRKGIPRJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(N1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70500582
Record name 2-tert-Butyl-5-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69622-40-8
Record name 2-tert-Butyl-5-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Spectroscopic Data of 2-tert-butyl-5-chloro-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-tert-butyl-5-chloro-1H-indole is a halogenated indole derivative of significant interest in medicinal chemistry and drug development. The indole scaffold is a ubiquitous pharmacophore, and its substitution with lipophilic groups like tert-butyl and electron-withdrawing groups such as chlorine can profoundly influence its biological activity, metabolic stability, and pharmacokinetic profile. Accurate structural elucidation and characterization of such molecules are paramount, and a comprehensive analysis of their spectroscopic data is the cornerstone of this process.

This technical guide provides an in-depth analysis of the key spectroscopic data for 2-tert-butyl-5-chloro-1H-indole, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The content is tailored for researchers, scientists, and drug development professionals, offering not just the data itself but also the underlying principles and rationale for its interpretation. The protocols and analyses presented herein are designed to be self-validating, ensuring a high degree of scientific integrity.

Molecular Structure and Isotopic Considerations

The structure of 2-tert-butyl-5-chloro-1H-indole, with the IUPAC name 2-(tert-butyl)-5-chloro-1H-indole and CAS Number 69622-40-8, is fundamental to understanding its spectroscopic signature.[1] The presence of a chlorine atom introduces isotopic complexity that is particularly relevant in mass spectrometry, as chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This results in characteristic M and M+2 peaks in the mass spectrum.

Figure 1: Molecular Structure of 2-tert-butyl-5-chloro-1H-indole.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum for 2-tert-butyl-5-chloro-1H-indole is summarized in the table below. Predictions are based on computational algorithms that consider the effects of substituents on chemical shifts.

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
H1 (N-H)~8.1Broad Singlet1H
H7~7.5Doublet1H
H4~7.4Doublet1H
H6~7.0Doublet of Doublets1H
H3~6.2Singlet1H
-C(CH₃)₃~1.4Singlet9H
Experimental Protocol: ¹H NMR

A standardized protocol for acquiring the ¹H NMR spectrum is crucial for reproducibility.

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-tert-butyl-5-chloro-1H-indole in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift of the N-H proton.[2]

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Interpretation of the ¹H NMR Spectrum

The predicted spectrum reveals several key features:

  • N-H Proton: The indole N-H proton is expected to appear as a broad singlet in the downfield region (around 8.1 ppm), a characteristic feature of this functional group.[2] Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.

  • Aromatic Protons: The protons on the benzene ring (H4, H6, and H7) exhibit distinct chemical shifts due to the influence of the chloro and tert-butyl substituents. The electron-withdrawing chlorine atom at the C5 position deshields the adjacent protons, H4 and H6.[2] H4 and H7 are expected to be doublets due to coupling with their respective ortho protons, while H6 will appear as a doublet of doublets from coupling to both H4 and H7.

  • Pyrrole Proton: The H3 proton on the pyrrole ring is anticipated to be a singlet, as it has no adjacent protons to couple with.

  • tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a strong singlet at approximately 1.4 ppm, a characteristic upfield signal for this group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon framework of a molecule.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for 2-tert-butyl-5-chloro-1H-indole are presented below.

Carbon Predicted Chemical Shift (ppm)
C2~145
C7a~135
C3a~130
C5~128
C4~122
C6~120
C7~112
C3~100
-C (CH₃)₃~32
-C(C H₃)₃~30
Experimental Protocol: ¹³C NMR
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H NMR.

  • Data Acquisition: A standard proton-decoupled pulse sequence is typically used to simplify the spectrum to a series of singlets. A sufficient number of scans and an appropriate relaxation delay are necessary to obtain a good signal-to-noise ratio.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is interpreted as follows:

  • Indole Ring Carbons: The chemical shifts of the indole carbons are influenced by the substituents. The C2 carbon, directly attached to the bulky tert-butyl group, is expected to be significantly downfield. The carbon bearing the chlorine (C5) will also be influenced, as will the other carbons in the benzene and pyrrole rings.

  • tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will appear as a singlet around 32 ppm, while the three equivalent methyl carbons will produce a strong signal around 30 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data
Ion m/z (³⁵Cl / ³⁷Cl) Relative Abundance Interpretation
[M]⁺207 / 209HighMolecular Ion
[M-15]⁺192 / 194ModerateLoss of a methyl radical (•CH₃)
[M-56]⁺151 / 153LowLoss of isobutylene
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) may also be used, which typically result in a more prominent molecular ion peak.

  • Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

Interpretation of the Mass Spectrum
  • Molecular Ion Peak: The most critical information is the molecular ion peak. For 2-tert-butyl-5-chloro-1H-indole (C₁₂H₁₄ClN), the monoisotopic mass is approximately 207.69 g/mol . The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine, with peaks at m/z 207 (for the ³⁵Cl isotope) and m/z 209 (for the ³⁷Cl isotope) in a ratio of approximately 3:1.

  • Fragmentation Pattern: The fragmentation of the molecular ion is expected to follow predictable pathways. A common fragmentation for tert-butyl substituted compounds is the loss of a methyl radical (•CH₃, 15 Da) to form a stable tertiary carbocation, resulting in a peak at m/z 192/194. Another possible fragmentation is the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, although this is less common for aromatic systems.

Fragmentation M [M]⁺˙ m/z 207/209 M_minus_15 [M-CH₃]⁺ m/z 192/194 M->M_minus_15 - •CH₃ M_minus_56 [M-C₄H₈]⁺˙ m/z 151/153 M->M_minus_56 - C₄H₈

Sources

An In-Depth Technical Guide to the Infrared (IR) Spectrum of 2-tert-Butyl-5-Chloro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-tert-butyl-5-chloro-1H-indole, a disubstituted indole derivative of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize Fourier-transform infrared (FTIR) spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical underpinnings of the vibrational modes of this molecule, predict its characteristic spectral features, and provide a field-proven experimental protocol for acquiring a high-quality spectrum.

Introduction: The Vibrational Language of Substituted Indoles

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational transitions of molecules.[1][2] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For complex heterocyclic systems like indole, the IR spectrum is a rich tapestry of information, revealing the presence of key functional groups and subtle structural nuances.[3]

The parent indole molecule exhibits characteristic absorptions corresponding to the N-H stretch, aromatic C-H stretches, and the vibrations of the fused pyrrole and benzene rings.[4][5] Substitution on this core structure, as in 2-tert-butyl-5-chloro-1H-indole, introduces significant changes to the spectrum. The bulky tert-butyl group at the 2-position introduces steric hindrance and aliphatic C-H bonds, while the electronegative chlorine atom at the 5-position influences the electronic distribution and vibrational modes of the benzene ring through inductive and resonance effects.[6][7] Understanding these influences is paramount for accurate spectral interpretation.

Predicted Infrared Spectrum of 2-tert-Butyl-5-Chloro-1H-indole

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity Rationale and Substituent Effects
N-H Stretch3400 - 3450Medium, SharpThe N-H stretching frequency in indoles is sensitive to hydrogen bonding. In a solid-state (KBr) or concentrated sample, intermolecular hydrogen bonding can broaden this peak and shift it to a lower wavenumber. The bulky tert-butyl group at the adjacent C2 position may introduce some steric hindrance, potentially weakening intermolecular N-H···N hydrogen bonding compared to unsubstituted indole, leading to a slightly higher, sharper N-H stretching frequency.[2][4]
Aromatic C-H Stretch3050 - 3150Medium to WeakThese absorptions arise from the C-H bonds on the benzene and pyrrole rings. They typically appear at wavenumbers just above 3000 cm⁻¹. The presence of both the electron-donating alkyl group and the electron-withdrawing chloro group will subtly modulate the bond strengths and therefore the exact positions of these peaks.[4]
Aliphatic C-H Stretch2850 - 2980StrongThe tert-butyl group provides a strong and characteristic set of absorptions in this region due to the symmetric and asymmetric stretching of the C-H bonds in its nine methyl groups. Expect multiple sharp peaks.[8]
C=C Aromatic Ring Stretch1450 - 1620Medium to StrongThe indole ring system gives rise to several bands in this region due to the stretching vibrations of the carbon-carbon double bonds in both the benzene and pyrrole moieties.[4] The substitution pattern will influence the number and position of these peaks.
C-H Bending (Aliphatic)1365 - 1470MediumThe tert-butyl group will exhibit characteristic bending vibrations (scissoring and rocking) in this region. A sharp, medium-intensity peak around 1365 cm⁻¹ is often indicative of a tert-butyl group.
C-N Stretch1200 - 1350MediumThe stretching vibration of the C-N bond within the pyrrole ring is expected in this region.
C-Cl Stretch600 - 800Medium to StrongThe C-Cl stretching vibration for an aromatic chloride typically appears in this range. Its exact position can be influenced by the overall electronic structure of the ring.[8]
C-H Out-of-Plane Bending750 - 900StrongThe out-of-plane bending of the aromatic C-H bonds is highly sensitive to the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene ring (considering the fused pyrrole ring), a strong absorption is expected in this region.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum via the KBr Pellet Method

The following protocol outlines a robust and reproducible method for obtaining the solid-state infrared spectrum of 2-tert-butyl-5-chloro-1H-indole using the potassium bromide (KBr) pellet technique. This method is chosen for its ability to produce high-quality spectra of solid samples with minimal interference.

Rationale for Method Selection

The KBr pellet method is a transmission technique where the solid sample is finely ground and dispersed in a matrix of dry KBr powder.[9] This mixture is then pressed under high pressure to form a transparent pellet. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a plastic character that allows it to form a clear disc.[9] This technique minimizes scattering effects and is ideal for obtaining sharp, well-resolved spectra of crystalline or amorphous solids.

Step-by-Step Experimental Workflow
  • Sample and KBr Preparation:

    • Dry spectroscopy-grade KBr powder in an oven at 110°C for at least 4 hours to remove any adsorbed water, which has strong IR absorptions.

    • Store the dried KBr in a desiccator until use.

    • Ensure the 2-tert-butyl-5-chloro-1H-indole sample is dry and free of solvent.

  • Grinding and Mixing:

    • Weigh approximately 1-2 mg of the indole sample and 150-200 mg of the dried KBr.

    • Transfer the sample and KBr to a clean, dry agate mortar and pestle.

    • Gently grind the mixture for 2-5 minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to minimize light scattering.

  • Pellet Formation:

    • Assemble the pellet die according to the manufacturer's instructions.

    • Carefully transfer the ground sample-KBr mixture into the die, ensuring an even distribution.

    • Place the die into a hydraulic press.

    • Apply pressure (typically 7-10 tons) for 2-3 minutes. The pellet should become transparent.

  • Spectral Acquisition:

    • Carefully remove the transparent KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Quality Control and Self-Validation
  • Pellet Transparency: A good quality pellet will be visually transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding, inadequate pressure, or moisture contamination.

  • Absence of Water Peaks: The final spectrum should be free of broad absorptions around 3450 cm⁻¹ and 1640 cm⁻¹, which are characteristic of water.

  • Flat Baseline: A well-prepared pellet will result in a flat baseline in the spectrum. A sloping baseline can indicate scattering due to large particle sizes.

Diagrammatic Representation of Experimental Workflow

FTIR_Workflow cluster_prep Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition Dry_KBr Dry KBr Powder (110°C, 4h) Weigh Weigh Sample (1-2 mg) & KBr (150-200 mg) Dry_KBr->Weigh Grind Grind in Agate Mortar Weigh->Grind Load_Die Load Pellet Die Grind->Load_Die Press Apply Pressure (7-10 tons) Load_Die->Press Eject Eject Transparent Pellet Press->Eject Mount Mount Pellet in FTIR Eject->Mount Background Acquire Background Mount->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Final_Spectrum Final IR Spectrum Sample_Scan->Final_Spectrum

Caption: Workflow for KBr Pellet Preparation and FTIR Analysis.

Interpretation and Conclusion

The predicted IR spectrum of 2-tert-butyl-5-chloro-1H-indole is a composite of the characteristic vibrations of the indole core, perturbed by the electronic and steric influences of the tert-butyl and chloro substituents. The key diagnostic peaks will be the sharp N-H stretch, the strong aliphatic C-H stretches from the tert-butyl group, the complex pattern of aromatic C=C stretches, and the C-Cl stretch in the fingerprint region. By following the detailed experimental protocol, a high-quality, interpretable spectrum can be obtained. This guide serves as a robust framework for the analysis of this and structurally related molecules, enabling confident structural verification and a deeper understanding of their chemical properties.

References

  • ResearchGate. (n.d.). FT-IR spectrum of control indole. [Image]. Retrieved from [Link]

  • National Institutes of Health. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]

  • King Fahd University of Petroleum & Minerals. (n.d.). Vibrational spectra of indole. Retrieved from [Link]

  • Vedantu. (n.d.). In electrophilic aromatic substitution reaction of class 12 chemistry CBSE. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]

Sources

The Structural Elucidation of 2-tert-butyl-5-chloro-1H-indole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of the synthesis, characterization, and crystal structure of 2-tert-butyl-5-chloro-1H-indole derivatives. This class of compounds is of significant interest to researchers, scientists, and drug development professionals due to the prevalence of the indole scaffold in a vast array of pharmacologically active molecules. The strategic placement of a bulky tert-butyl group at the 2-position and a halogen at the 5-position can profoundly influence the molecule's steric and electronic properties, thereby modulating its biological activity and pharmacokinetic profile.

Introduction: The Significance of Substituted Indoles in Medicinal Chemistry

The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique aromatic and hydrogen-bonding capabilities allow for diverse interactions with biological targets. Halogenated indoles, in particular, are of great interest as the introduction of atoms like chlorine can enhance membrane permeability and metabolic stability, crucial parameters for drug efficacy.[2] The 2-tert-butyl substitution provides a significant steric hindrance that can enforce specific conformations and influence binding selectivity. A comprehensive understanding of the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design and the development of structure-activity relationships (SAR).

Synthesis and Crystallization of 2-tert-butyl-5-chloro-1H-indole Derivatives

The synthesis of 2-tert-butyl-5-chloro-1H-indole derivatives can be achieved through various established methods for indole synthesis. A common and effective approach is the Fischer indole synthesis. The following protocol outlines a plausible route to a representative compound in this class.

Experimental Protocol: Synthesis of 2-tert-butyl-5-chloro-1H-indole

Step 1: Formation of the Hydrazone

  • To a solution of 4-chlorophenylhydrazine hydrochloride (1 equivalent) in ethanol, add a stoichiometric amount of sodium acetate to liberate the free hydrazine.

  • To this mixture, add pinacolone (1,1-dimethylethyl methyl ketone) (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the resulting hydrazone can be isolated by filtration or extraction.

Step 2: Cyclization to the Indole

  • The crude hydrazone is then subjected to cyclization using a Lewis acid catalyst such as zinc chloride or a protic acid like polyphosphoric acid.

  • Heat the mixture to 80-100 °C for 1-3 hours.

  • After cooling, the reaction is quenched with water and neutralized.

  • The crude product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification by column chromatography on silica gel yields the desired 2-tert-butyl-5-chloro-1H-indole.

Protocol for Single Crystal Growth

Obtaining high-quality single crystals is essential for X-ray crystallographic analysis. A slow evaporation method is often successful for indole derivatives.

  • Dissolve the purified 2-tert-butyl-5-chloro-1H-indole in a minimal amount of a suitable solvent system, such as a mixture of hexane and dichloromethane.[3]

  • Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

  • Over a period of several days to weeks, well-formed crystals suitable for X-ray diffraction should appear.

Synthesis_Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Fischer Indole Synthesis cluster_crystallization Crystallization 4-chlorophenylhydrazine 4-chlorophenylhydrazine Reaction1 Ethanol, RT 4-chlorophenylhydrazine->Reaction1 Pinacolone Pinacolone Pinacolone->Reaction1 Hydrazone Hydrazone Reaction1->Hydrazone Reaction2 Lewis Acid, Heat Hydrazone->Reaction2 Crude_Product Crude_Product Reaction2->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product 2-tert-butyl-5-chloro-1H-indole Purification->Final_Product Dissolution Dissolve in Hexane/DCM Final_Product->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation Crystals Single Crystals Evaporation->Crystals

Caption: Synthetic and crystallization workflow for 2-tert-butyl-5-chloro-1H-indole.

Spectroscopic and Physicochemical Characterization

The synthesized compounds should be thoroughly characterized using a suite of spectroscopic techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, with coupling patterns indicative of their substitution. The tert-butyl group will appear as a sharp singlet at approximately 1.3-1.5 ppm. The N-H proton will be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

    • ¹³C NMR: The carbon NMR will display distinct signals for the indole core and the tert-butyl group. The quaternary carbon of the tert-butyl group will be found around 32-34 ppm, and the methyl carbons will resonate at approximately 30-32 ppm.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass measurement. The fragmentation pattern can also offer structural insights.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.

Crystallographic Analysis

While a specific crystal structure for 2-tert-butyl-5-chloro-1H-indole is not publicly available, we can infer its key structural features by examining a closely related derivative, 1-tert-butyl-2-ethyl-5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate .[3] This analog shares the 5-chloro substitution and incorporates a tert-butyl group, albeit on the indole nitrogen.

Expected Crystallographic Parameters and Intramolecular Geometry

Based on the analysis of the aforementioned analog, we can anticipate the following for 2-tert-butyl-5-chloro-1H-indole derivatives:

ParameterExpected Value/SystemRationale/Comparison
Crystal System Monoclinic or OrthorhombicThese are common crystal systems for organic molecules of this size and complexity.
Space Group Centrosymmetric (e.g., P2₁/c)The absence of chirality and the potential for centrosymmetric packing motifs make a centrosymmetric space group likely.
Indole Ring Planarity Largely planarThe fused aromatic ring system of the indole core is inherently planar. Minor deviations may occur due to substituent effects.
C-Cl Bond Length ~1.74 ÅThis is a typical bond length for a chlorine atom attached to an aromatic ring.
C(sp²)-C(tert-butyl) ~1.52 ÅThe bond between the indole ring and the tert-butyl group will be a standard sp²-sp³ carbon-carbon single bond.
Conformation StaggeredThe tert-butyl group will adopt a staggered conformation relative to the indole ring to minimize steric strain.
Intermolecular Interactions and Crystal Packing

The solid-state architecture of 2-tert-butyl-5-chloro-1H-indole derivatives will be governed by a network of non-covalent interactions.

  • N-H···π Interactions: A prominent interaction in many indole crystal structures involves the N-H group of one molecule acting as a hydrogen bond donor to the π-system of an adjacent indole ring.[4]

  • π-π Stacking: The planar indole rings are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice. The presence of the bulky tert-butyl group may, however, lead to offset or slipped-stacking arrangements.

  • C-H···Cl and C-H···π Interactions: Weaker C-H···Cl hydrogen bonds involving the chloro-substituent and C-H···π interactions are also expected to play a role in the crystal packing.

  • Halogen Bonding (Cl···Cl or Cl···π): Depending on the packing arrangement, weak halogen bonding interactions may be observed.

The interplay of these interactions will dictate the final crystal packing motif, which in turn influences the material's physical properties such as solubility and melting point.

Intermolecular_Interactions Indole_1 Molecule A (2-tert-butyl-5-chloro-1H-indole) Indole_2 Molecule B (Adjacent) Indole_1->Indole_2 N-H···π Interaction Indole_3 Molecule C (Neighboring) Indole_1->Indole_3 π-π Stacking Indole_2->Indole_3 C-H···Cl Interaction

Caption: Key intermolecular interactions in the proposed crystal structure.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, characterization, and anticipated crystal structure of 2-tert-butyl-5-chloro-1H-indole derivatives. By leveraging data from closely related analogs and established chemical principles, we can construct a robust model for understanding the solid-state properties of this important class of molecules. The insights gained from such structural studies are invaluable for the rational design of novel indole-based therapeutics with enhanced efficacy and optimized physicochemical properties.

References

  • Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. ACS Publications. Available at: [Link]

  • Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. Available at: [Link]

  • 2-tert-Butyl-1H-indole. PubChem. Available at: [Link]

  • 2-Chloro-1,3-di-tert-butyl-5-iodobenzene. SpectraBase. Available at: [Link]

  • tert-Butyl 5-chloro-1H-indole-1-carboxylate. Cenmed Enterprises. Available at: [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]

  • 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate. Acta Crystallographica Section E. Available at: [Link]

  • The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Acta Crystallographica Section E. Available at: [Link]

  • Synthesis, crystal structure and DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 1H-indole-1-carboxylate. Taylor & Francis Online. Available at: [Link]

  • Indole Test Protocol. American Society for Microbiology. Available at: [Link]

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  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

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  • Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. ResearchGate. Available at: [Link]

  • 2-(tert-Butyl)-5-chloro-1H-indole. Lead Sciences. Available at: [Link]

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Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(2-benzoylphenyl)-O-[2-(5-ethyl-2-pyridinyl)ethyl]-L-tyrosine (CAS 69622-40-8): A Key Intermediate in the Synthesis of Repaglinide

This technical guide provides a comprehensive characterization of the chemical compound identified by CAS number 69622-40-8. Our investigation reveals that this molecule, N-(2-benzoylphenyl)-O-[2-(5-ethyl-2-pyridinyl)ethyl]-L-tyrosine, is a critical intermediate in the synthesis of Repaglinide, an oral medication for the treatment of type 2 diabetes. This guide will delve into its chemical and physical properties, its role in the manufacturing of Repaglinide, and the analytical methodologies required for its characterization, all within the pharmacological context of its final active pharmaceutical ingredient (API).

Chemical and Physical Properties

N-(2-benzoylphenyl)-O-[2-(5-ethyl-2-pyridinyl)ethyl]-L-tyrosine is a complex organic molecule with the molecular formula C38H37N3O4. Its structure incorporates a tyrosine scaffold, a benzoylphenyl group, and an ethyl-pyridinyl moiety. A summary of its key properties is presented in Table 1.

PropertyValueSource
CAS Number 69622-40-8
Molecular Formula C38H37N3O4
Molecular Weight 611.72 g/mol
IUPAC Name (2S)-2-[[2-(2-benzoylphenyl)amino]-2-oxo-ethyl]-4-[2-(5-ethyl-pyridin-2-yl)ethoxy]benzoic acid
Common Synonyms Repaglinide Related Compound G, N-(2-benzoylphenyl)-O-[2-(5-ethyl-2-pyridinyl)ethyl]-L-tyrosine
Physical State Solid
Solubility Soluble in organic solvents such as methanol and DMSO.

Role in the Synthesis of Repaglinide

The primary significance of CAS 69622-40-8 is its role as a direct precursor in the synthesis of Repaglinide. The final step in many patented manufacturing processes for Repaglinide involves the hydrolysis of the ester group in N-(2-benzoylphenyl)-O-[2-(5-ethyl-2-pyridinyl)ethyl]-L-tyrosine to a carboxylic acid, yielding the active drug molecule. The general synthetic workflow is depicted in the diagram below.

G A Starting Materials: L-Tyrosine derivative 2-(5-ethyl-2-pyridinyl)ethanol 2-aminobenzophenone derivative B Multi-step Synthesis A->B C CAS 69622-40-8 N-(2-benzoylphenyl)-O-[2-(5-ethyl-2-pyridinyl)ethyl]-L-tyrosine B->C D Ester Hydrolysis C->D E Repaglinide (Final API) D->E

Figure 1: Generalized synthetic workflow for Repaglinide, highlighting the position of the intermediate CAS 69622-40-8.

Pharmacological Context: The Mechanism of Action of Repaglinide

To understand the importance of controlling the purity of the intermediate CAS 69622-40-8, it is essential to understand the mechanism of action of the final drug, Repaglinide. Repaglinide belongs to the meglitinide class of short-acting insulin secretagogues. It lowers blood glucose by stimulating the release of insulin from the pancreas. This action is mediated by the closure of ATP-dependent potassium (KATP) channels in the plasma membrane of pancreatic β-cells. The closure of these channels leads to depolarization of the β-cell membrane, which in turn opens voltage-gated calcium channels. The resulting influx of calcium increases the intracellular concentration of Ca2+, which triggers the exocytosis of insulin-containing granules.

G A Repaglinide B Binds to SUR1 subunit of ATP-sensitive K+ channel A->B C Closure of K+ channel B->C D Membrane Depolarization C->D E Opening of Voltage-Gated Ca2+ Channels D->E F Ca2+ Influx E->F G Increased Intracellular Ca2+ F->G H Insulin Granule Exocytosis G->H I Insulin Release H->I

Figure 2: Signaling pathway for Repaglinide-induced insulin secretion from pancreatic β-cells.

Analytical Characterization

The analytical characterization of CAS 69622-40-8 is critical for ensuring the quality and purity of the final Repaglinide API. The primary analytical technique for this purpose is High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (MS).

High-Performance Liquid Chromatography (HPLC)

A typical HPLC method for the analysis of Repaglinide and its related compounds, including CAS 69622-40-8, would involve a reversed-phase column and a gradient elution profile.

Experimental Protocol: HPLC Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-35 min: 70% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 245 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Mass Spectrometry (MS)

Mass spectrometry is used for the definitive identification of CAS 69622-40-8 and other related impurities. Electrospray ionization (ESI) in positive mode is typically used. The expected [M+H]+ ion for C38H37N3O4 would be at m/z 612.72.

Conclusion

N-(2-benzoylphenyl)-O-[2-(5-ethyl-2-pyridinyl)ethyl]-L-tyrosine (CAS 69622-40-8) is a key chemical entity whose significance is intrinsically linked to the production of the antidiabetic drug Repaglinide. A thorough understanding of its chemical properties and the implementation of robust analytical methods for its characterization are paramount for drug development professionals and scientists involved in the manufacturing and quality control of Repaglinide. This guide provides the foundational knowledge and experimental framework for the effective management of this critical intermediate.

References

Quantum chemical calculations for 2-tert-butyl-5-chloro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for 2-tert-Butyl-5-Chloro-1H-Indole

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2] Understanding the intrinsic electronic and structural properties of substituted indoles, such as 2-tert-butyl-5-chloro-1H-indole, is paramount for rational drug design and development. This guide provides a comprehensive walkthrough of the quantum chemical calculations used to elucidate these properties. We delve into the theoretical underpinnings of Density Functional Theory (DFT), present a validated, step-by-step computational workflow, and interpret the resulting data—including optimized geometry, frontier molecular orbitals (HOMO-LUMO), vibrational frequencies (IR), NMR chemical shifts, and the molecular electrostatic potential (MEP) map. The insights derived from these calculations offer a powerful, predictive framework for understanding molecular reactivity, stability, and intermolecular interactions, thereby accelerating the lead optimization process for researchers, scientists, and drug development professionals.

Introduction: The Convergence of Indole Chemistry and Computational Science

The 1H-indole ring system is a privileged heterocyclic motif, prominently featured in a vast array of biologically active compounds, from neurotransmitters like serotonin to complex alkaloids and modern synthetic drugs.[1][2][3] Its unique electronic structure allows it to participate in various non-covalent interactions, making it an ideal scaffold for targeting biological receptors. The specific substitutions on the indole core, such as the bulky tert-butyl group at the C2 position and the electron-withdrawing chlorine atom at the C5 position in 2-tert-butyl-5-chloro-1H-indole, critically modulate its physicochemical properties and, consequently, its pharmacological profile.

While experimental methods provide essential data, they are often resource-intensive. Quantum chemical calculations have emerged as an indispensable tool in modern drug discovery, offering a precise, atom-level understanding of molecular behavior before a compound is ever synthesized.[4][5][6] By solving approximations of the Schrödinger equation, these methods can accurately predict a molecule's three-dimensional structure, electronic charge distribution, and spectroscopic signatures.[4] This in silico approach allows for the rapid screening of ideas, the rationalization of structure-activity relationships (SAR), and the prediction of potential metabolic liabilities, significantly de-risking and streamlining the drug development pipeline.[7][8]

This guide focuses on applying these powerful computational techniques to 2-tert-butyl-5-chloro-1H-indole, providing a robust protocol that can be adapted to other complex organic molecules.

Theoretical Framework: Selecting the Right Tools for the Job

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For organic molecules of this size, Density Functional Theory (DFT) offers the best compromise between computational cost and accuracy.[9]

The Workhorse: Density Functional Theory (DFT)

DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction, making it significantly faster than traditional ab initio methods like Hartree-Fock.[10] The choice of the functional, which approximates the exchange-correlation energy, is critical.

  • Why B3LYP? The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and extensively validated functionals for organic molecules.[10][11] It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic structure and thermochemistry for systems like substituted indoles compared to pure DFT functionals.[12] Its proven track record in predicting geometries, vibrational frequencies, and electronic properties makes it a trustworthy choice for this application.[10][11]

The Foundation: The Basis Set

A basis set is a set of mathematical functions used to build the molecular orbitals. The size and complexity of the basis set directly impact the accuracy of the calculation.

  • Why 6-311++G(d,p)? This Pople-style basis set represents a high level of theory suitable for publication-quality results. Let's break down its components:

    • 6-311G: This indicates a triple-split valence basis set, meaning it uses three functions to describe the valence electrons, offering significant flexibility for describing chemical bonding.

    • ++: The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing anions, lone pairs, and non-covalent interactions—all relevant to drug-receptor binding.

    • (d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow orbitals to change shape and "polarize," which is essential for accurately modeling bond angles and the response of the molecule to an electric field.[10][13]

This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a robust and reliable level of theory for obtaining accurate insights into the properties of 2-tert-butyl-5-chloro-1H-indole.[11]

The Computational Workflow: A Validated Step-by-Step Protocol

The following protocol outlines the complete workflow for the quantum chemical analysis of 2-tert-butyl-5-chloro-1H-indole using a standard software package like Gaussian.[14][15]

G Computational Chemistry Workflow cluster_prep 1. Preparation cluster_calc 2. Core Calculations cluster_analysis 3. Property Analysis cluster_validation Validation Check Build Build 3D Structure (e.g., GaussView, Avogadro) Input Create Input File (Define Method: B3LYP/6-311++G(d,p)) Build->Input Export Coordinates Opt Geometry Optimization (Find Energy Minimum) Input->Opt Freq Frequency Calculation (Confirm Minimum & Get IR) Opt->Freq Use Optimized Geometry HOMO_LUMO Frontier Orbitals (HOMO/LUMO Analysis) Freq->HOMO_LUMO Validated Structure NMR NMR Calculation (GIAO Method) Freq->NMR MEP Electrostatic Potential (MEP Surface) Freq->MEP Validation No Imaginary Frequencies? Freq->Validation Validation->Opt No (Transition State) Re-optimize Validation->HOMO_LUMO Yes (True Minimum)

Caption: A workflow for quantum chemical calculations.

Experimental Protocol
  • Step 1: 3D Structure Generation

    • Using molecular building software (e.g., GaussView, Avogadro), construct the 3D structure of 2-tert-butyl-5-chloro-1H-indole.

    • Perform a preliminary geometry clean-up using a molecular mechanics force field (e.g., UFF) to ensure reasonable initial bond lengths and angles.

  • Step 2: Input File Creation for Geometry Optimization

    • Create an input file for the quantum chemistry software (e.g., a .gjf file for Gaussian).[15][16]

    • Specify the charge (0) and multiplicity (singlet, 1).

    • Define the level of theory in the route section: #p B3LYP/6-311++G(d,p) Opt. The Opt keyword requests a geometry optimization.

    • Paste the Cartesian coordinates from Step 1 into the file.

  • Step 3: Geometry Optimization Execution

    • Submit the input file to the software to run the calculation. The algorithm will iteratively adjust the positions of the atoms until a stationary point on the potential energy surface is found.

  • Step 4: Frequency Calculation and Structure Validation

    • Create a new input file using the optimized coordinates from the previous step.

    • Modify the route section to: #p B3LYP/6-311++G(d,p) Freq. The Freq keyword requests a vibrational frequency calculation.

    • Trustworthiness Check: After the calculation is complete, inspect the output file. A true energy minimum must have zero imaginary frequencies .[17] The presence of one or more imaginary frequencies indicates a transition state or a saddle point, and the geometry optimization must be revisited.

  • Step 5: Calculation of Molecular Properties

    • Using the validated optimized geometry, perform subsequent single-point calculations to derive other properties:

      • NMR: Add the keyword NMR=GIAO to the route section to calculate NMR chemical shifts.

      • Electronic Properties: The HOMO and LUMO energies are standard outputs of the frequency calculation. To generate cube files for visualization, add Pop=NBO IOp(6/7=3).

      • MEP: The molecular electrostatic potential can be calculated and visualized from the output checkpoint file using post-processing software.

Analysis and Interpretation of Results

The raw output of these calculations provides a wealth of quantitative data. The true expertise lies in translating this data into actionable chemical insights.

Optimized Molecular Geometry

The optimization calculation provides the most stable three-dimensional arrangement of the atoms. Key parameters like bond lengths, bond angles, and dihedral angles can be extracted and compared to experimental crystallographic data if available. This confirms the planarity of the indole ring and the spatial orientation of the bulky tert-butyl group.

Table 1: Selected Predicted Geometrical Parameters for 2-tert-butyl-5-chloro-1H-indole

ParameterBond/AnglePredicted Value (B3LYP/6-311++G(d,p))
Bond LengthN1—C2~1.38 Å
Bond LengthC2—C3~1.39 Å
Bond LengthC5—Cl~1.75 Å
Bond AngleC3—C2—N1~109.5°
Dihedral AngleC4-C5-C6-C7~0.0° (Planar)
Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[18]

  • HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability.[19] A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[19][20]

Table 2: Predicted Electronic Properties

PropertyValue (eV)Interpretation
HOMO Energy-5.85Electron-donating capability
LUMO Energy-0.95Electron-accepting capability
HOMO-LUMO Gap (ΔE)4.90High kinetic stability
Vibrational Analysis (IR Spectroscopy)

The frequency calculation predicts the molecule's vibrational modes. The resulting theoretical IR spectrum can be used to assign characteristic peaks in an experimental spectrum.[10][17] For 2-tert-butyl-5-chloro-1H-indole, key vibrations include the N-H stretch, aromatic C-H stretches, and the C-Cl stretch. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, and a scaling factor (~0.96 for B3LYP) is sometimes applied for better agreement.[17]

Table 3: Key Predicted Vibrational Frequencies

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Experimental Region (cm⁻¹)
N-H Stretch~35003400-3500
Aromatic C-H Stretch~31003000-3100
Aliphatic C-H Stretch~29502850-2960
C=C Aromatic Stretch~16001500-1620
C-Cl Stretch~750600-800
Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's electron density surface. It is an invaluable tool for drug design, as it reveals the regions most likely to be involved in intermolecular interactions.[21][22][23]

  • Negative Regions (Red/Yellow): Indicate electron-rich areas, such as those around electronegative atoms (N, Cl). These are sites for electrophilic attack and are favorable for hydrogen bond accepting.

  • Positive Regions (Blue): Indicate electron-poor areas, such as the hydrogen atom on the indole nitrogen (N-H). These are sites for nucleophilic attack and are favorable for hydrogen bond donating.

  • Neutral Regions (Green): Indicate areas of low polarity, such as the tert-butyl group. These are favorable for van der Waals or hydrophobic interactions.

The MEP map provides a direct visual hypothesis for how the molecule will "dock" into a receptor's binding pocket, guiding the design of analogs with improved binding affinity.[7][22]

G cluster_ligand cluster_receptor N_H N-H Group (H-Bond Donor) Acceptor H-Bond Acceptor (e.g., C=O) N_H->Acceptor Positive MEP interacts with negative site Indole_N Indole Nitrogen (H-Bond Acceptor) Donor H-Bond Donor (e.g., N-H) Indole_N->Donor Negative MEP interacts with positive site Tert_Butyl tert-Butyl Group (Hydrophobic Pocket) Hydrophobic Hydrophobic Cleft Tert_Butyl->Hydrophobic Neutral MEP interacts with non-polar region

Caption: MEP-guided drug-receptor interactions.

Application in Drug Development: From Data to Decisions

The comprehensive dataset generated by these quantum chemical calculations directly informs the drug discovery process.

  • Lead Optimization: If 2-tert-butyl-5-chloro-1H-indole is a hit compound, its MEP map can suggest modifications to enhance binding. For example, if a nearby pocket in the receptor has a hydrogen bond donor, replacing the C5-Cl with a hydrogen bond acceptor could improve affinity.

  • Predicting Reactivity and Metabolism: The HOMO/LUMO distributions can highlight sites prone to metabolic attack. For instance, regions of high HOMO density on the aromatic ring might be susceptible to oxidation by Cytochrome P450 enzymes. This allows chemists to proactively block metabolic hotspots.[7]

  • ADMET Property Prediction: The calculated properties serve as powerful descriptors for Quantitative Structure-Activity Relationship (QSAR) and machine learning models that predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[8][24][25] For example, molecular polarity, derived from the charge distribution, is a key factor in predicting cell permeability and oral bioavailability.

Conclusion

Quantum chemical calculations, grounded in robust theoretical methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set, provide an unparalleled level of insight into the molecular properties of drug candidates like 2-tert-butyl-5-chloro-1H-indole. The detailed protocols and analysis frameworks presented in this guide empower researchers to move beyond mere structural diagrams and engage with a molecule's fundamental electronic nature. By systematically calculating and interpreting optimized geometries, frontier orbitals, vibrational spectra, and electrostatic potentials, scientists can make more informed, data-driven decisions, ultimately accelerating the journey from a promising scaffold to a life-saving therapeutic.

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Methodological & Application

The Strategic Utility of 2-tert-butyl-5-chloro-1H-indole in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs. Within this vast chemical space, 2-tert-butyl-5-chloro-1H-indole has emerged as a particularly valuable building block. Its unique combination of a sterically demanding tert-butyl group at the C2 position and a halogen at the C5 position imparts favorable physicochemical properties and provides a versatile handle for further chemical modifications. The tert-butyl group can enhance metabolic stability and modulate receptor binding, while the chlorine atom offers a site for cross-coupling reactions, enabling the exploration of diverse chemical space. This guide provides a comprehensive overview of the synthesis, functionalization, and application of this important scaffold in drug discovery, complete with detailed experimental protocols for key transformations.

Core Synthesis: The Fischer Indole Approach

The most direct and widely applicable method for the synthesis of 2-tert-butyl-5-chloro-1H-indole is the Fischer indole synthesis. This venerable reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed in situ from the condensation of an arylhydrazine and a ketone.[1][2][3] For the synthesis of our target molecule, the key starting materials are 4-chlorophenylhydrazine and pinacolone (3,3-dimethyl-2-butanone).

Protocol 1: Synthesis of 2-tert-butyl-5-chloro-1H-indole via Fischer Indole Synthesis

Reaction Scheme:

Fischer Indole Synthesis 4-chlorophenylhydrazine 4-Chlorophenylhydrazine Plus1 + 4-chlorophenylhydrazine->Plus1 Pinacolone Pinacolone Arrow1 Acid Catalyst (e.g., H2SO4, PPA) Heat Pinacolone->Arrow1 Plus1->Pinacolone Indole 2-tert-butyl-5-chloro-1H-indole Arrow1->Indole

A schematic of the Fischer indole synthesis.

Materials:

  • 4-chlorophenylhydrazine hydrochloride

  • Pinacolone

  • Polyphosphoric acid (PPA) or concentrated Sulfuric Acid

  • Ethanol

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Hydrazone Formation (optional isolation or in situ): In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent such as ethanol. Add an equimolar amount of pinacolone. The mixture can be stirred at room temperature for 1-2 hours to form the corresponding hydrazone. For an in-situ reaction, this mixture can be carried forward directly.

  • Cyclization: To the flask containing the hydrazone (or the mixture of hydrazine and ketone), cautiously add polyphosphoric acid (PPA) or concentrated sulfuric acid as the catalyst. The amount of acid can vary, but a common starting point is to use it as the reaction solvent or in a significant excess.

  • Heating: The reaction mixture is heated to a temperature typically ranging from 80°C to 120°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice. This will quench the reaction and precipitate the crude product.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or toluene (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-tert-butyl-5-chloro-1H-indole by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Expected Yield: The yields for Fischer indole synthesis can vary depending on the specific substrates and conditions but are often in the range of 60-80%.

Strategic Functionalization of the Indole Core

The 2-tert-butyl-5-chloro-1H-indole scaffold offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The most common points of functionalization are the N1, C3, and C5 positions.

N1-Position: Protection and Alkylation/Arylation

The indole nitrogen is nucleophilic and can be readily functionalized. N-H functionalization is often a crucial step in modulating the pharmacokinetic properties of indole-based drug candidates.

Protocol 2: N-Boc Protection of 2-tert-butyl-5-chloro-1H-indole

Rationale: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the indole nitrogen. It deactivates the indole ring towards electrophilic attack and prevents unwanted side reactions during subsequent transformations. The protocol below is adapted from a similar procedure for a related 5-chloroindole derivative.[4]

Reaction Scheme:

N-Boc Protection Indole 2-tert-butyl-5-chloro-1H-indole Plus + Indole->Plus Boc2O (Boc)2O Arrow DMAP (cat.) THF, rt Boc2O->Arrow Plus->Boc2O Protected_Indole tert-Butyl 2-tert-butyl-5-chloro-1H-indole-1-carboxylate Arrow->Protected_Indole

A schematic of the N-Boc protection of the indole.

Materials:

  • 2-tert-butyl-5-chloro-1H-indole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-tert-butyl-5-chloro-1H-indole in anhydrous THF, add a catalytic amount of DMAP (e.g., 0.1 equivalents).

  • To this solution, add di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding a saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can often be used without further purification. If necessary, it can be purified by flash chromatography.

C3-Position: Electrophilic Substitution

The C3 position of the indole ring is electron-rich and highly susceptible to electrophilic attack. The Vilsmeier-Haack reaction is a classic method for introducing a formyl group at this position, which can then serve as a versatile handle for further derivatization.

Protocol 3: C3-Formylation via the Vilsmeier-Haack Reaction

Rationale: The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to introduce a formyl group onto electron-rich aromatic rings.[5] This reaction is highly regioselective for the C3 position of indoles.

Reaction Scheme:

Vilsmeier-Haack Reaction Indole 2-tert-butyl-5-chloro-1H-indole Reagents 1. POCl3, DMF 2. H2O Indole->Reagents Formyl_Indole 2-tert-butyl-5-chloro-1H-indole-3-carbaldehyde Reagents->Formyl_Indole

A schematic of the Vilsmeier-Haack reaction.

Materials:

  • 2-tert-butyl-5-chloro-1H-indole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Ice-water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of anhydrous DMF to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. The Vilsmeier reagent will form in situ. Allow the mixture to stir at 0°C for 30 minutes.

  • Dissolve 2-tert-butyl-5-chloro-1H-indole in a minimal amount of anhydrous DCM or DCE and add it dropwise to the Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (typically 50-80°C) for several hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and then carefully pour it into a beaker of ice-water with vigorous stirring.

  • Basify the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is alkaline.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the desired 3-formylindole.

Applications in Medicinal Chemistry: A Focus on Anti-Inflammatory Agents

The 2-tert-butyl-5-chloro-1H-indole scaffold has been incorporated into molecules with a range of biological activities, with a notable interest in the development of anti-inflammatory agents.[6][7] The strategic placement of substituents on this core allows for the fine-tuning of activity against various inflammatory targets.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for direct derivatives of 2-tert-butyl-5-chloro-1H-indole is emerging, general principles from related indole series can be extrapolated:

  • N1-Substitution: The nature of the substituent at the N1 position significantly impacts activity. Small alkyl or aryl groups can modulate lipophilicity and interactions with the target protein. For instance, N-sulfonylation with various aryl sulfonyl chlorides can lead to potent inhibitors of inflammatory mediators.

  • C3-Functionalization: The introduction of groups at the C3 position, often via the 3-formyl derivative, allows for the incorporation of pharmacophores that can engage in key binding interactions. For example, condensation of the aldehyde with amines or other nucleophiles can introduce hydrogen bond donors and acceptors.

  • C5-Position: The chlorine atom at the C5 position not only influences the electronic properties of the indole ring but also serves as a key handle for diversification through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl groups, enabling extensive SAR exploration.

Illustrative Biological Data

The following table summarizes representative biological data for indole derivatives, highlighting the potential of this scaffold in anti-inflammatory drug discovery. It is important to note that these are examples from broader classes of indoles and specific optimization would be required for the 2-tert-butyl-5-chloro-1H-indole core.

Compound ScaffoldTargetIC₅₀ (nM)Therapeutic Area
Diaryl-1,2,4-triazole with indole moietyCOX-27.25 - 8.48Anti-inflammatory[8]
Diaryl-1,2,4-triazole with indole moiety5-LOX5430Anti-inflammatory[8]
Indole-2-formamide benzimidazole[2,1-b]thiazolePro-inflammatory Cytokines (NO, IL-6, TNF-α)-Anti-inflammatory[6]

Conclusion and Future Directions

2-tert-butyl-5-chloro-1H-indole represents a privileged and highly versatile scaffold in medicinal chemistry. Its synthesis via the robust Fischer indole reaction and the potential for selective functionalization at multiple positions make it an attractive starting point for the design of novel therapeutics. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this building block in their drug discovery programs. Future exploration of this scaffold, particularly through combinatorial derivatization at the C3 and C5 positions, holds significant promise for the development of new and improved treatments for a range of diseases, with a notable potential in the field of anti-inflammatory therapies.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16, 2241–2245. [Link]

  • Hassam, M.; Smith, V. J. 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate. Acta Crystallogr. Sect. E Struct. Rep. Online2013 , 69, o446–o447. [Link]

  • Jiang, B.; et al. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Adv.2024 , 14, 18633-18643. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]

  • Simoneau, C. A.; Ganem, B. A three-component Fischer indole synthesis. Nat. Protoc.2008 , 3, 1249–1252. [Link]

  • Neubauer, T.; et al. Fischer indole synthesis in water: Simple, efficient preparation of naltrindole, naltriben and analogs. Tetrahedron Lett.2010 , 51, 5569-5571. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Faraj, F. L.; et al. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Adv.2024 , 14, 18633-18643. [Link]

  • Faraj, F. L.; et al. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Curr. Chem. Lett.2013 , 2, 185-194. [Link]

  • PubMed Central. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. J. Ethnopharmacol.2025 , 336, 118835. [Link]

  • Hassam, M.; Smith, V. J. 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate. Acta Crystallogr. Sect. E Struct. Rep. Online2013 , 69, o446. [Link]

  • Lead Sciences. 2-(tert-Butyl)-5-chloro-1H-indole. [Link]

  • Cenmed Enterprises. tert-Butyl 5-chloro-1H-indole-1-carboxylate. [Link]

  • ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Org. Lett.2020 , 22, 9168-9172. [Link]

  • Mohassab, A. M.; et al. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Pharmaceuticals (Basel)2024 , 17, 1598. [Link]

Sources

The Strategic Utility of 2-tert-butyl-5-chloro-1H-indole in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals.[1] Strategic substitution on this privileged scaffold allows for the fine-tuning of physicochemical and pharmacological properties, making the development of novel indole building blocks a critical endeavor in drug discovery. This guide focuses on one such building block: 2-tert-butyl-5-chloro-1H-indole .

The presence of a bulky tert-butyl group at the C2 position offers significant steric hindrance, which can be exploited to direct further functionalization and to modulate interactions with biological targets. The electron-withdrawing chloro group at the C5 position alters the electron density of the indole ring, influencing its reactivity and metabolic stability. These features make 2-tert-butyl-5-chloro-1H-indole a valuable intermediate for the synthesis of a new generation of bioactive molecules.

Synthesis of the 2-tert-butyl-5-chloro-1H-indole Scaffold

The most direct and widely applicable method for the synthesis of 2-substituted indoles is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a ketone or aldehyde. For the synthesis of 2-tert-butyl-5-chloro-1H-indole, the logical precursors are 4-chlorophenylhydrazine and pinacolone (3,3-dimethyl-2-butanone).

cluster_synthesis Fischer Indole Synthesis Workflow 4-Chlorophenylhydrazine 4-Chlorophenylhydrazine Hydrazone_Formation Hydrazone Formation (Acid Catalyst, e.g., AcOH) 4-Chlorophenylhydrazine->Hydrazone_Formation Pinacolone Pinacolone Pinacolone->Hydrazone_Formation Arylhydrazone Arylhydrazone Hydrazone_Formation->Arylhydrazone Ene-hydrazine_Tautomerization Tautomerization to Ene-hydrazine Arylhydrazone->Ene-hydrazine_Tautomerization Ene-hydrazine Ene-hydrazine Ene-hydrazine_Tautomerization->Ene-hydrazine Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Ene-hydrazine->Sigmatropic_Rearrangement Di-imine_Intermediate Di-imine_Intermediate Sigmatropic_Rearrangement->Di-imine_Intermediate Cyclization_Aromatization Cyclization and Aromatization (Loss of NH3) Di-imine_Intermediate->Cyclization_Aromatization Target_Indole 2-tert-butyl-5-chloro-1H-indole Cyclization_Aromatization->Target_Indole

Caption: Fischer Indole Synthesis of 2-tert-butyl-5-chloro-1H-indole.

Protocol 1: Synthesis of 2-tert-butyl-5-chloro-1H-indole

This protocol is based on the general principles of the Fischer indole synthesis and is optimized for the specific substrates.

Materials:

  • 4-Chlorophenylhydrazine hydrochloride

  • Pinacolone

  • Glacial acetic acid

  • Ethanol

  • Sodium acetate

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a mixture of ethanol and water. To this solution, add pinacolone (1.05 eq) and a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the hydrazone precipitate by TLC.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the crude 4-chlorophenylhydrazone of pinacolone.

  • Cyclization: In a separate flask equipped with a reflux condenser, suspend the crude hydrazone in glacial acetic acid.

  • Heat the mixture to reflux (approximately 118 °C) for 4-6 hours. Monitor the reaction progress by TLC until the starting hydrazone is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-tert-butyl-5-chloro-1H-indole.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

PropertyValue
Molecular Formula C₁₂H₁₄ClN
Molecular Weight 207.70 g/mol
Appearance Off-white to light brown solid
CAS Number 69622-40-8[2]

Note: Specific NMR data for this compound is not widely published. The expected shifts can be predicted based on analogous structures. The aromatic protons should appear in the range of δ 7.0-7.6 ppm, the C3-H proton around δ 6.2-6.4 ppm, the N-H proton as a broad singlet above δ 8.0 ppm, and the tert-butyl protons as a sharp singlet around δ 1.3-1.5 ppm.[3]

Applications in the Synthesis of Bioactive Molecules

The strategic placement of the tert-butyl and chloro substituents makes 2-tert-butyl-5-chloro-1H-indole an attractive starting material for the synthesis of various targeted therapeutic agents, including kinase inhibitors and antiviral compounds.

Exemplar Application: Synthesis of a Putative Kinase Inhibitor Scaffold

Many kinase inhibitors feature a substituted heterocyclic core that occupies the ATP-binding site of the enzyme.[1] The 2-tert-butyl-5-chloro-1H-indole scaffold can be elaborated to generate potent and selective inhibitors. For instance, functionalization at the C3 position can introduce a key pharmacophore that interacts with the hinge region of the kinase.

cluster_kinase_inhibitor Synthesis of a Kinase Inhibitor Scaffold Start_Indole 2-tert-butyl-5-chloro-1H-indole Vilsmeier_Haack Vilsmeier-Haack Formylation (POCl₃, DMF) Start_Indole->Vilsmeier_Haack Indole_Aldehyde 2-tert-butyl-5-chloro-1H-indole-3-carbaldehyde Vilsmeier_Haack->Indole_Aldehyde Reductive_Amination Reductive Amination (e.g., with a primary amine and NaBH(OAc)₃) Indole_Aldehyde->Reductive_Amination Final_Product C3-Aminomethylated Indole Derivative (Kinase Inhibitor Scaffold) Reductive_Amination->Final_Product

Caption: Synthetic route to a C3-functionalized kinase inhibitor scaffold.

Protocols for Further Functionalization

The reactivity of the 2-tert-butyl-5-chloro-1H-indole scaffold is primarily centered on the N-H proton and the electron-rich C3 position.

Protocol 2: N-Alkylation of 2-tert-butyl-5-chloro-1H-indole

N-alkylation is a common strategy to block the hydrogen-bonding potential of the indole nitrogen and to introduce side chains that can modulate solubility and target engagement.

Materials:

  • 2-tert-butyl-5-chloro-1H-indole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 2-tert-butyl-5-chloro-1H-indole (1.0 eq) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution should be observed.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the N-alkylated product.

Protocol 3: C3-Functionalization via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group at the C3 position of electron-rich indoles. This aldehyde can then serve as a versatile handle for further synthetic transformations.

cluster_vilsmeier Vilsmeier-Haack Formylation Indole 2-tert-butyl-5-chloro-1H-indole Vilsmeier_Reagent Vilsmeier Reagent (from POCl₃ and DMF) Indole->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Hydrolysis Aqueous Work-up (Hydrolysis) Iminium_Intermediate->Hydrolysis Aldehyde 2-tert-butyl-5-chloro-1H-indole-3-carbaldehyde Hydrolysis->Aldehyde

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 2-tert-Butyl-5-Chloro-1H-Indole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-tert-Butyl-5-Aryl-1H-Indoles

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including antiviral and antitumor properties.[1] Specifically, the 2-tert-butyl-1H-indole scaffold offers a unique steric and electronic profile. The bulky tert-butyl group at the C2 position can enhance metabolic stability and modulate binding to biological targets. Functionalization at the C5 position, in particular through the formation of a carbon-carbon bond to an aryl group, generates a class of compounds with significant therapeutic potential. These 2-tert-butyl-5-aryl-1H-indoles have been investigated for their activity as anti-inflammatory agents, anticancer therapeutics, and modulators of various receptors.[2][3][4]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of C-C bonds, particularly for creating biaryl structures.[5] Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the use of generally stable and less toxic organoboron reagents.[5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing the Suzuki coupling of 2-tert-butyl-5-chloro-1H-indole with various arylboronic acids, a key transformation for accessing a diverse library of pharmacologically relevant molecules.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl chloride (in this case, 2-tert-butyl-5-chloro-1H-indole) to a low-valent palladium(0) complex. This is often the rate-determining step, particularly for less reactive aryl chlorides.[2] The palladium inserts into the carbon-chlorine bond, forming a square planar palladium(II) intermediate. The use of electron-rich and bulky phosphine ligands is critical here, as they increase the electron density on the palladium center, facilitating the oxidative addition.[2]

  • Transmetalation: The next step involves the transfer of the organic group from the boron atom of the arylboronic acid to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6] The exact mechanism of transmetalation can be complex and is influenced by the nature of the base, solvent, and ligands.

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2] Bulky ligands can promote this step by creating steric crowding around the metal center.

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-Cl OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product 2-tert-Butyl-5-aryl-1H-indole (Ar-Ar') RedElim->Product Aryl_Cl 2-tert-Butyl-5-chloro-1H-indole (Ar-Cl) Aryl_Cl->OxAdd Boronic_Acid Arylboronic Acid (Ar'-B(OH)2) + Base Boronic_Acid->Transmetalation caption Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction. Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactants: - 2-tert-butyl-5-chloro-1H-indole - Phenylboronic Acid - K₃PO₄ C Combine in Schlenk Flask A->C B Weigh Catalyst & Ligand: - Pd₂(dba)₃ - SPhos B->C D Purge with Inert Gas C->D E Add Degassed Solvents (Dioxane/Water) D->E F Heat at 100 °C (12-24h) E->F G Cool to RT & Dilute F->G H Filter through Celite G->H I Liquid-Liquid Extraction H->I J Dry & Concentrate I->J K Column Chromatography J->K L Pure Product: 2-tert-Butyl-5-phenyl-1H-indole K->L caption Figure 2: Experimental workflow for the Suzuki coupling.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 2-tert-Butyl-5-chloro-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Indoles

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. The 2-tert-butyl-5-chloro-1H-indole scaffold, in particular, represents a privileged structural motif. The bulky tert-butyl group at the C2 position can impart significant metabolic stability and modulate receptor binding, while the chloro substituent at the C5 position offers a handle for further functionalization and influences the electronic properties of the molecule. Derivatives of this scaffold are of significant interest in drug discovery programs targeting a range of therapeutic areas.

This application note provides a comprehensive guide to the scale-up synthesis of 2-tert-butyl-5-chloro-1H-indole, focusing on a robust and scalable adaptation of the classic Fischer indole synthesis. We will delve into the mechanistic rationale, provide a detailed step-by-step protocol, address key scale-up considerations, and offer guidance on purification and characterization.

Synthetic Strategy: The Fischer Indole Synthesis

The Fischer indole synthesis, first reported in 1883, remains one of the most reliable and widely used methods for the preparation of indoles.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a ketone or aldehyde.[2][3] For the synthesis of 2-tert-butyl-5-chloro-1H-indole, the logical precursors are 4-chlorophenylhydrazine and pinacolone (3,3-dimethyl-2-butanone).

The choice of the Fischer indole synthesis for scale-up is predicated on several factors:

  • Convergent Synthesis: The two key fragments of the indole ring are brought together in a single transformative step.

  • Readily Available Starting Materials: 4-Chlorophenylhydrazine and pinacolone are commercially available and relatively inexpensive bulk chemicals.

  • Well-Established Methodology: The Fischer indole synthesis has been extensively studied, and its mechanism and limitations are well understood.[4]

The overall synthetic transformation is depicted below:

Fischer Indole Synthesis 4-Chlorophenylhydrazine 4-Chlorophenylhydrazine Hydrazone Intermediate Hydrazone Intermediate 4-Chlorophenylhydrazine->Hydrazone Intermediate Condensation Pinacolone Pinacolone Pinacolone->Hydrazone Intermediate 2-tert-Butyl-5-chloro-1H-indole 2-tert-Butyl-5-chloro-1H-indole Hydrazone Intermediate->2-tert-Butyl-5-chloro-1H-indole Acid-catalyzed Cyclization

Caption: Overall synthetic route for 2-tert-butyl-5-chloro-1H-indole.

Mechanistic Insights: The Journey to the Indole Core

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization during scale-up. The Fischer indole synthesis proceeds through several key steps:

  • Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of 4-chlorophenylhydrazine and pinacolone to form the corresponding hydrazone.

  • Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer.

  • [5][5]-Sigmatropic Rearrangement: This is the key bond-forming step, where the enamine undergoes a[5][5]-sigmatropic rearrangement to form a di-imine intermediate.

  • Aromatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular cyclization to form an aminal.

  • Elimination of Ammonia: Finally, the aminal eliminates a molecule of ammonia under acidic conditions to afford the stable indole ring.

Fischer_Indole_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: [3,3]-Sigmatropic Rearrangement cluster_3 Step 4 & 5: Cyclization & Elimination A Arylhydrazine + Ketone B Hydrazone A->B + H+ / - H2O C Enamine B->C Tautomerization D Di-imine Intermediate C->D [3,3] E Aminal Intermediate D->E Cyclization F Indole Product E->F - NH3

Caption: Key mechanistic stages of the Fischer indole synthesis.

Scale-Up Protocol: Synthesis of 2-tert-Butyl-5-chloro-1H-indole

This protocol is designed for the synthesis of 2-tert-butyl-5-chloro-1H-indole on a multi-gram scale. All operations should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mol)Mass (g)Volume (mL)
4-Chlorophenylhydrazine hydrochloride179.061.0179.1-
Pinacolone100.161.1110.2137.8
Ethanol (absolute)46.07--1000
Sulfuric Acid (98%)98.08--100
Toluene92.14--As needed
Hexane86.18--As needed
Sodium Bicarbonate84.01-As needed-
Brine (saturated NaCl solution)---As needed
Anhydrous Sodium Sulfate142.04-As needed-
Experimental Procedure

Step 1: Reaction Setup and Hydrazone Formation

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-chlorophenylhydrazine hydrochloride (179.1 g, 1.0 mol) and absolute ethanol (1 L).

  • Stir the suspension at room temperature to ensure good mixing.

  • Slowly add pinacolone (110.2 g, 1.1 mol) to the suspension via the dropping funnel over 15-20 minutes. A slight exotherm may be observed.

  • Once the addition is complete, begin heating the mixture to reflux using a heating mantle.

Step 2: Acid-Catalyzed Cyclization

  • While the mixture is refluxing, carefully and slowly add concentrated sulfuric acid (100 mL) through the dropping funnel over a period of 30-45 minutes. Caution: This addition is highly exothermic. Maintain a steady reflux and ensure efficient stirring to dissipate the heat. The rate of addition should be controlled to prevent an uncontrolled exotherm.

  • After the complete addition of sulfuric acid, continue to reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 3: Work-up and Isolation

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture into a large beaker containing ice water (2 L). This will quench the reaction and precipitate the crude product.

  • Stir the aqueous mixture for 30 minutes to ensure complete precipitation.

  • Extract the aqueous mixture with toluene (3 x 500 mL).

  • Combine the organic layers and wash sequentially with water (1 L), saturated sodium bicarbonate solution (1 L) until the aqueous layer is basic, and finally with brine (1 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.

Step 4: Purification

  • The crude product can be purified by crystallization. Dissolve the crude material in a minimal amount of hot hexane.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to afford pure 2-tert-butyl-5-chloro-1H-indole.

Expected Yield and Characterization
  • Yield: 75-85%

  • Appearance: Off-white to pale yellow crystalline solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (br s, 1H, NH), 7.55 (d, J = 2.0 Hz, 1H, Ar-H), 7.15 (d, J = 8.6 Hz, 1H, Ar-H), 7.05 (dd, J = 8.6, 2.0 Hz, 1H, Ar-H), 6.20 (s, 1H, indole H3), 1.40 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 148.5, 134.0, 128.5, 125.0, 121.5, 118.0, 111.5, 98.0, 32.0, 30.5.

  • Mass Spectrometry (EI): m/z 207 (M⁺), 192 (M⁺ - CH₃).

Scale-Up Considerations and Safety

Scaling up chemical reactions introduces challenges that may not be apparent at the laboratory scale. Careful planning and execution are paramount for a safe and successful outcome.

Workflow for Scale-Up Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent_prep Reagent Procurement & QC equipment_setup Reactor Setup & Safety Check reagent_prep->equipment_setup hydrazone_formation Hydrazone Formation (Ethanol, Reflux) equipment_setup->hydrazone_formation acid_addition Controlled H₂SO₄ Addition (Exotherm Management) hydrazone_formation->acid_addition cyclization Cyclization (Reflux & Monitoring) acid_addition->cyclization quench Quenching in Ice Water cyclization->quench extraction Toluene Extraction quench->extraction washing Aqueous Washes extraction->washing drying Drying & Solvent Removal washing->drying crystallization Crystallization from Hexane drying->crystallization characterization Characterization (NMR, MS, Purity) crystallization->characterization

Caption: A systematic workflow for the scale-up synthesis.

Safety Precautions
  • 4-Chlorophenylhydrazine hydrochloride: This compound is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid inhalation of dust.

  • Pinacolone: A flammable liquid. Keep away from ignition sources.

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood, wearing acid-resistant gloves and a face shield. The addition of sulfuric acid to the reaction mixture is highly exothermic and must be done slowly and with efficient cooling and stirring.

  • Exotherm Management: The acid-catalyzed cyclization is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[6] Use a reactor with adequate cooling capacity and monitor the internal temperature throughout the addition of the acid. Have a cooling bath on standby in case of a thermal runaway.[7][8]

Process Optimization for Scale-Up
  • Catalyst Choice: While sulfuric acid in ethanol is effective, other acid catalysts such as polyphosphoric acid (PPA) or Lewis acids like zinc chloride can also be used.[3] The choice of catalyst can influence the reaction rate, yield, and impurity profile. PPA can sometimes lead to cleaner reactions but requires higher temperatures and can be difficult to handle on a large scale.

  • Solvent Selection: Ethanol is a good choice for the initial hydrazone formation. For the cyclization step, higher boiling point solvents could be considered, but this may also lead to the formation of byproducts.

  • Purification: Crystallization is an effective and scalable purification method for this product. Careful selection of the crystallization solvent is key to obtaining high purity and good recovery. A solvent screen may be beneficial to optimize the crystallization process.

Conclusion

The Fischer indole synthesis provides a robust and scalable route to 2-tert-butyl-5-chloro-1H-indole, a valuable building block in drug discovery. By carefully controlling the reaction conditions, particularly the exothermic acid-catalyzed cyclization step, this synthesis can be safely and efficiently performed on a large scale. The detailed protocol and scale-up considerations provided in this application note offer a solid foundation for researchers and process chemists to produce this important indole derivative in the quantities required for further research and development.

References

  • Hassam, M., Smith, G.S. (2013). 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o446. [Link]

  • Yin, S., et al. (2024). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. Molecules, 29(1), 102. [Link]

  • Gribble, G.W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd. [Link]

  • Organic Syntheses. (1921). tert.-BUTYL CHLORIDE. Organic Syntheses, 1, 144. [Link]

  • Li, J., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26735-26739. [Link]

  • Google Patents. (2013). Method for preparing 2-butyl-4-chloro-5-formylimidazole. CN103214420A.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

  • ResearchGate. (2025). First synthesis of tert-butyl-substituted[9][10][11]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines. [Link]

  • Google Patents. (2010). Preparation method of 4-chlorophenylhydrazine hydrochloride. CN102993044A.
  • Google Patents. (2010).
  • Google Patents. (2014).
  • National Center for Biotechnology Information. (n.d.). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. PubMed Central. [Link]

  • MDPI. (2024). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. [Link]

  • The Chemical Engineer. (2023). Rules of Thumb: Scale-up. [Link]

  • Organic Syntheses. (n.d.). Pinacolone. [Link]

  • IvyPanda. (2024). Pinacol Rearrangement and Alcohol Reactions Lab Essay. [Link]

  • ResearchGate. (2019). Safe scale-up with exothermic reactions. [Link]

  • European Patent Office. (2018). SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS. EP 3630724 B1. [Link]

  • Lead Sciences. (n.d.). 2-(tert-Butyl)-5-chloro-1H-indole. [Link]

  • ACS Publications. (n.d.). Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. [Link]

  • MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • European Patent Office. (2010). PREPARATION OF 2-SUBSTITUTED 4-CHLORO-5-FORMYLIMIDAZOLES BY VILSMEIER REACTION OF THE CONDENSATION PRODUCT OF GLYCINE AND AN IMIDO ESTER WITH A FORMAMIDE IN THE PRESENCE OF A TRIFLATE (TRIFLUORMETHANESULPHONATE) CATALYST. Patent 1871745. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

  • YouTube. (2012). Batch Reactor Scale-Up. [Link]

  • ResearchGate. (n.d.). Fischer inodole synthesis with cyclic ketones. [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • Document Server@UHasselt. (n.d.). Batch reactor scale-up of the mixing-sensitive Bechamp reaction based on the heat pulse method. [Link]

  • ChemSynthesis. (2025). tert-butyl 3-chloro-1H-indole-5-carboxylate. [Link]

  • Rasayan Journal of Chemistry. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing N-Alkylation of Sterically Hindered Chloroindoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of N-alkylation on sterically hindered chloroindole scaffolds. These substrates present unique challenges due to a combination of electronic deactivation and steric impediment, often leading to low yields, side reactions, or complete reaction failure.

This document moves beyond standard protocols to provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot effectively and optimize your synthetic strategy.

Core Concepts: The Challenge of Hindered Chloroindoles

The N-alkylation of an indole typically proceeds via a two-step SN2 mechanism: deprotonation of the indole nitrogen followed by nucleophilic attack on an alkyl electrophile. However, with sterically hindered chloroindoles (e.g., 4-chloroindole, 7-chloroindole), this process is complicated by two opposing factors:

  • Electronic Effect : The chlorine atom is an electron-withdrawing group, which increases the acidity of the N-H proton (pKa of indole is ~17 in DMSO, this is lowered with EWGs)[1]. This should, in theory, facilitate the initial deprotonation step.

  • Steric Hindrance : The chlorine atom, particularly at the C4 or C7 position, physically blocks the nitrogen atom. This severely impedes the approach of the alkylating agent, slowing down the SN2 substitution step and often requiring more forcing conditions.

This interplay between facilitated deprotonation and hindered substitution is the primary source of experimental difficulties.

G cluster_0 Factors Influencing N-Alkylation cluster_1 Challenges with Chloroindoles Indole_NH Indole N-H Deprotonation Step 1: Deprotonation Indole_NH->Deprotonation Base Alkylation Step 2: SN2 Attack Deprotonation->Alkylation Alkyl Halide Product N-Alkylated Product Alkylation->Product Electronic Electronic Effect (Cl is EWG) Electronic->Deprotonation Favors (+) Increases N-H Acidity Steric Steric Hindrance (Cl at C4/C7) Steric->Alkylation Hinders (-) Blocks Nucleophilic Attack

Fig 1. Competing factors in hindered chloroindole N-alkylation.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Section 1: Low Conversion & Poor Yield

Question: My N-alkylation reaction on 7-chloroindole stalls at <20% conversion using standard NaH/DMF conditions. What is the likely cause and how can I fix it?

Answer: This is a classic symptom of steric hindrance impeding the SN2 substitution step. While the indole is likely deprotonated by sodium hydride (NaH), the bulky chloro group at C7 prevents the electrophile from efficiently reaching the nitrogen nucleophile.

Troubleshooting Steps:

  • Increase Thermal Energy: Before changing reagents, simply increasing the reaction temperature can be effective. The additional kinetic energy helps overcome the activation barrier imposed by steric hindrance. Try incrementally increasing the temperature from room temperature to 60 °C, 80 °C, and even 100 °C, monitoring for product formation and potential decomposition.

  • Switch to a More Reactive Base/Solvent System: The choice of base and solvent dramatically influences the reactivity of the resulting indolate anion.

    • Causality: In a solvent like DMF, the sodium cation (Na⁺) from NaH can form a tight ion pair with the indolate anion. This reduces the anion's nucleophilicity. Switching to a base with a larger, "softer" counter-ion, like potassium (K⁺), creates a looser, more solvent-separated ion pair. This "naked" indolate anion is significantly more nucleophilic and reactive.

    • Recommendation: Switch from NaH to potassium bis(trimethylsilyl)amide (KHMDS) or potassium tert-butoxide (KOtBu). These bases provide the more reactive potassium counter-ion and are highly effective for hindered substrates[2]. Use tetrahydrofuran (THF) as the solvent, as it is less coordinating than DMF, further promoting a reactive, dissociated anion[2][3].

  • Use a More Reactive Electrophile: If you are using an alkyl chloride or bromide, switching to the corresponding iodide will accelerate the reaction. The C-I bond is weaker and iodide is a better leaving group than bromide or chloride, lowering the activation energy of the SN2 step.

System Base Solvent Typical Temperature Rationale & Comments
Standard NaHDMF / THF25-60 °COften insufficient for hindered systems. Tight Na⁺ ion pair reduces nucleophilicity[1][4].
Enhanced Reactivity KOtBuTHF25-80 °CGood alternative. K⁺ counter-ion increases nucleophilicity. Can promote elimination with secondary halides.
High Reactivity KHMDS / NaHMDSTHF0-60 °CExcellent choice. Strong, non-nucleophilic base. K⁺ counter-ion is superior. Generates a highly reactive "naked" anion[4].
Alternative Cs₂CO₃DMF / CH₃CN80-120 °CWeaker base, but the large Cs⁺ ion promotes high nucleophilicity. Often requires higher temperatures[4].
Section 2: Side Reactions & Impurities

Question: I am observing a significant amount of a byproduct that appears to be C3-alkylated indole. Why is this happening and how can I improve N-selectivity?

Answer: C3-alkylation is a common competing pathway in indole chemistry because the C3 position is highly nucleophilic, sometimes even more so than the nitrogen under certain conditions[5]. The N vs. C3 selectivity is a delicate balance controlled by the reaction conditions.

Controlling N/C3 Selectivity:

  • Ensure Complete Deprotonation: The deprotonated indolate anion is overwhelmingly N-nucleophilic. The neutral indole, however, reacts preferentially at C3. If your base is not strong enough or you use insufficient equivalents, you will have a mixture of neutral indole and indolate anion, leading to a mixture of C3 and N-alkylated products.

    • Solution: Use a strong base like NaH or KHMDS (at least 1.1 equivalents) and allow sufficient time for full deprotonation before adding the alkylating agent. You can monitor the cessation of H₂ gas evolution when using NaH as an indicator of complete deprotonation.

  • Solvent Choice is Critical: The solvent polarity plays a key role in directing the alkylation site.

    • Polar Aprotic Solvents (DMF, THF, DMSO): These solvents are the standard choice and strongly favor N-alkylation[3][6]. They effectively solvate the cation (e.g., Na⁺, K⁺) but leave the indolate anion relatively free and highly nucleophilic at the nitrogen atom[7].

    • Polar Protic Solvents (Alcohols, Water): These should be avoided as they can protonate the indolate anion, regenerating the neutral indole which leads to C3-alkylation.

G Start Hindered Chloroindole + Alkyl Halide (R-X) Deprotonation Deprotonation with Strong Base (e.g., KHMDS in THF) Start->Deprotonation Indolate Indolate Anion (Highly N-Nucleophilic) Deprotonation->Indolate Complete Deprotonation Neutral Neutral Indole (C3-Nucleophilic) Deprotonation->Neutral Incomplete Deprotonation N_Alk Desired N-Alkylation (SN2 on N) Indolate->N_Alk R-X C3_Alk Side Reaction: C3-Alkylation (Friedel-Crafts type) Neutral->C3_Alk R-X

Fig 2. Pathway selection for N- vs C3-alkylation.
Section 3: Advanced & Alternative Methods

Question: My substrate is extremely hindered and/or my alkylating agent is sensitive to strong bases. Are there alternative methods to the standard deprotonation/alkylation sequence?

Answer: Yes, when standard SN2 conditions fail, alternative strategies that avoid the use of strong bases are highly valuable. The Mitsunobu reaction is an excellent choice for these challenging substrates.

The Mitsunobu Reaction:

  • Mechanism & Advantage: The Mitsunobu reaction facilitates the N-alkylation of indoles with primary or secondary alcohols under mild, redox-neutral conditions[8]. It avoids the need for a strong base by activating the alcohol in situ. The reaction typically uses a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The indole N-H is acidic enough to act as the nucleophile in this cycle without prior deprotonation by a strong base[4].

  • When to Use It:

    • For extremely sterically hindered indoles where SN2 reactions are prohibitively slow.

    • When using base-sensitive alkylating agents (e.g., those with ester functionalities).

    • When the desired alkylating agent is an alcohol, avoiding the need to convert it to a halide first.

  • Considerations: The reaction generates stoichiometric amounts of phosphine oxide and reduced azodicarboxylate byproducts, which can sometimes complicate purification. For sterically hindered alcohols, the reaction can be slow or fail[8].

Other Advanced Methods:

  • Transition-Metal Catalysis: Palladium, Iridium, and Copper-catalyzed methods have been developed for N-alkylation and N-arylation of indoles[5][9]. These methods, such as the Buchwald-Hartwig amination, offer a broad substrate scope but require careful optimization of catalysts, ligands, and conditions[9][10].

  • Phase-Transfer Catalysis (PTC): For certain substrates, PTC can be an effective method, using a base like K₂CO₃ or NaOH in a biphasic system with a phase-transfer catalyst (e.g., TBAB)[5][11][12]. This can be a milder and more scalable alternative to stoichiometric strong bases.

Experimental Protocols
Protocol 1: High-Reactivity N-Alkylation using KHMDS

This protocol is optimized for a sterically hindered substrate like 4-chloroindole or 7-chloroindole.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the sterically hindered chloroindole (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, ~0.1 M concentration) via syringe. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Slowly add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.1 eq, typically 0.5 M or 1.0 M in THF) dropwise over 10 minutes. Stir the resulting solution at 0 °C for 30 minutes. The solution may change color upon formation of the indolate.

  • Alkylation: Add the alkyl halide (1.1-1.2 eq) dropwise at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. If conversion is low (as monitored by TLC or LC-MS), gently heat the reaction to 40-60 °C.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Mitsunobu N-Alkylation for Base-Sensitive Substrates

This protocol is an alternative for when strong bases are not viable.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the chloroindole (1.0 eq), the desired primary or secondary alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq).

  • Solvent Addition: Add anhydrous THF (~0.1 M). Stir the mixture at room temperature to dissolve the solids.

  • Initiation: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 20-30 minutes. A color change (typically to a yellow/orange) and sometimes a slight exotherm will be observed.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 16-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture directly onto silica gel.

  • Purification: Purify by flash column chromatography. The triphenylphosphine oxide and DIAD-hydrazine byproducts can often be challenging to separate, so careful chromatography is required. Sometimes, precipitation of the byproducts from a nonpolar solvent (like hexanes/ether) prior to chromatography can simplify purification.

Troubleshooting Flowchart

G Start Problem: Low Yield / No Reaction Check_Base Is the base strong enough? (NaH, KHMDS, KOtBu) Start->Check_Base Check_Temp Is the temperature high enough? (Try 25°C -> 60°C -> 100°C) Start->Check_Temp Check_Solvent Is the solvent optimal? (Polar aprotic: THF, DMF) Start->Check_Solvent Check_LG Is the leaving group reactive? (I > Br > Cl > OTs) Start->Check_LG Solution_Base Solution: Use stronger base (KHMDS) or different counter-ion (K⁺, Cs⁺) Check_Base->Solution_Base Solution_Temp Solution: Increase reaction temperature. Monitor for decomposition. Check_Temp->Solution_Temp Solution_Solvent Solution: Switch to THF from DMF to favor a more 'naked' anion. Check_Solvent->Solution_Solvent Solution_LG Solution: Switch alkyl bromide to alkyl iodide. Check_LG->Solution_LG Side_Rxn Problem: Side Products Observed C3_Alk Is it C3-Alkylation? Side_Rxn->C3_Alk Elimination Is it Elimination (E2)? (for 2° halides) Side_Rxn->Elimination Solution_C3 Solution: Ensure full deprotonation (1.1 eq base). Use polar aprotic solvent. C3_Alk->Solution_C3 Solution_Elim Solution: Use a less bulky base. Consider Mitsunobu reaction. Elimination->Solution_Elim Consider_Mitsunobu All Standard Methods Fail? Consider Mitsunobu Reaction or Transition Metal Catalysis Solution_Base->Consider_Mitsunobu Solution_Temp->Consider_Mitsunobu

Fig 3. A troubleshooting decision tree for N-alkylation reactions.
References
  • Dalpozzo, R. (2015). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 20(4), 5779-5818. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]

  • Cee, V. J., & Erlanson, D. A. (2019). N-Alkylation of an Indole. ACS Medicinal Chemistry Letters, 10(9), 1302-1308. [Link]

  • O'Shea, P. D., et al. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 15, 2378-2386. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). The Gribble-BH3 Reduction of Indoles. Tetrahedron, 67(38), 7195-7210. [Link]

  • ChemHelpASAP. (2019). in the chemical literature: N-alkylation of an indole. YouTube. [Link]

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]

  • Bandini, M., & Umani-Ronchi, A. (2008). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Chemistry - A European Journal, 14(31), 9518-9533. [Link]

  • Ashenhurst, J. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403-1406. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Kandri Rodi, Y., et al. (2023). Alkylation reactions of 7-chloro-1,5-benzodiazepine-2,4-diones under phase transfer catalysis conditions. Journal Marocain de Chimie Hétérocyclique, 22(1), 21-27. [Link]

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Chemistry Portal. [Link]

  • Bartoli, G., et al. (2005). The CeCl3·7H2O/NaI System: A New and Efficient Reagent for the N-Alkylation of Indoles. The Journal of Organic Chemistry, 70(5), 1941-1944. [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2004). A General, Efficient, and Inexpensive Catalyst System for the Coupling of Aryl Halides and Indoles. Organic Letters, 6(16), 2627-2630. [Link]

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Technical Support Center: Suzuki Coupling of 2-tert-butyl-5-chloro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 2-tert-butyl-5-chloro-1H-indole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the specific challenges posed by this sterically hindered and electronically distinct substrate. The following troubleshooting FAQs and protocols are based on established principles of organometallic chemistry and field-proven optimization strategies.

Introduction: Understanding the Challenges

The Suzuki coupling of 2-tert-butyl-5-chloro-1H-indole is a non-trivial transformation due to a confluence of three key factors:

  • Steric Hindrance: The bulky tert-butyl group at the C-2 position significantly obstructs the palladium catalyst's approach to the indole core. This can impede both the oxidative addition and, more critically, the reductive elimination step, which is often rate-limiting in the formation of sterically congested biaryl products.[1][2]

  • Inert Aryl Chloride: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in the oxidative addition step of the catalytic cycle.[3] Overcoming this low reactivity requires highly active, electron-rich catalyst systems.

  • The N-H Indole Moiety: The presence of a free N-H group introduces complexity. The acidic proton can react with the base, potentially altering the reaction environment. More significantly, the nitrogen lone pair can coordinate to the palladium center, leading to catalyst inhibition or undesired side reactions.[4]

This guide will address each of these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction has failed completely, with only starting materials recovered. What are the primary causes and initial troubleshooting steps?

Answer: Complete reaction failure typically points to a fundamental issue with one of the core components of the catalytic cycle. The most common culprits are an inactive catalyst, incorrect base, or incompatible solvent.

Causality & Explanation: The catalytic cycle begins with the oxidative addition of the aryl chloride to a Pd(0) species.[5] If the Pd(0) catalyst does not form or is immediately poisoned, the reaction cannot start. This is often the case with challenging aryl chlorides.

Troubleshooting Workflow:

start Reaction Failure: No Product Observed q1 Is your Palladium Precatalyst reliable? start->q1 sol_precatalyst Action: Use a modern, air-stable precatalyst (e.g., SPhos-Pd-G2/G3/G4, XPhos-Pd-G3/G4). These ensure reliable formation of the active Pd(0) species. q1->sol_precatalyst No q2 Are you using a sufficiently strong/appropriate base? q1->q2 Yes a1_yes Yes a1_no No final_check Re-run reaction with validated reagents and rigorous inert technique. sol_precatalyst->final_check sol_base Action: Switch to a stronger, non-nucleophilic base. K3PO4 or Cs2CO3 are often superior to K2CO3 for hindered aryl chlorides. q2->sol_base No q3 Is your solvent properly degassed and anhydrous? q2->q3 Yes a2_yes Yes a2_no No sol_base->final_check sol_solvent Action: Use a sparging system (e.g., Argon bubbling) for at least 30 minutes. Use freshly dried solvent. Oxygen can deactivate the Pd(0) catalyst. q3->sol_solvent No q3->final_check Yes a3_yes Yes a3_no No sol_solvent->final_check Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Key Challenges for this Substrate Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Cl) Pd0->OxAdd + Ar-Cl Trans Transmetalation (Ar-Pd(II)-Ar') OxAdd->Trans + Ar'-B(OR)2 + Base RedElim Reductive Elimination (Product Formation) Trans->RedElim RedElim->Pd0 + Ar-Ar' Challenge1 Difficult Step: Slow due to inert C-Cl bond. Requires electron-rich ligand. Challenge1->OxAdd Challenge2 Difficult Step: Slow due to t-Bu steric hindrance. Requires bulky ligand. Challenge2->RedElim

Sources

Technical Support Center: Navigating Steric Hindrance in Tert-Butyl Indole Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable troubleshooting strategies for a common yet significant challenge in synthetic chemistry: overcoming the steric hindrance imposed by the tert-butyl group in reactions involving the indole scaffold. The bulky and conformationally rigid nature of the tert-butyl group can dramatically alter reactivity, impede catalyst access, and lead to frustratingly low yields or complete reaction failure.

This resource is structured in a question-and-answer format to directly address the issues you are likely encountering at the bench. We will move beyond simple procedural lists to explain the underlying principles governing these transformations, empowering you to make informed decisions and rationally design your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

Q1: Why is the tert-butyl group so problematic in indole reactions?

The tert-butyl group presents a formidable steric barrier due to its large van der Waals radius and tetrahedral arrangement of methyl groups. This creates a "molecular shield" that can physically block the approach of reagents and catalysts to adjacent reactive sites on the indole ring. Unlike less bulky alkyl groups, its rotation does not significantly reduce its steric profile, making it a persistent obstacle throughout the reaction coordinate.[1] This hindrance is most pronounced when the group is at the C4 or C7 position, effectively shielding the benzene portion and the N1 position of the indole.

Q2: Which positions on the indole are most affected by a tert-butyl substituent?

The impact of a tert-butyl group is highly dependent on its position:

  • C4 and C7 Positions: These peri positions create the most significant steric challenge. A C4-t-Bu group hinders reactions at C3, C5, and the N1 position. A C7-t--butyl group severely restricts access to the N1 position and the C6 position, which are critical sites for many functionalization reactions.

  • C5 and C6 Positions: While still bulky, tert-butyl groups at these positions exert less direct hindrance on the pyrrole ring's reactive C2/C3/N1 sites. However, they can still influence regioselectivity in electrophilic aromatic substitution on the benzene portion.

  • N1 Position: An N-t-Bu group is less common but effectively blocks N-functionalization and can sterically influence reactions at the C2 and C7 positions.[2]

Q3: What are the primary strategies to overcome this steric barrier?

Successfully functionalizing tert-butyl substituted indoles requires moving beyond standard protocols. The core strategies revolve around three pillars:

  • Catalyst and Ligand Modification: Employing catalysts with specialized ligands that are either less bulky themselves or can create a more accessible active site is crucial.[3] Bulky, electron-rich phosphine ligands, for instance, can promote challenging cross-coupling reactions.[4]

  • Reaction Condition Optimization: Increasing reaction temperature, changing solvents to improve substrate or catalyst solubility, or using microwave irradiation can provide the necessary energy to overcome the high activation barriers caused by steric hindrance.

  • Strategic Use of Directing Groups: Installing a directing group at a specific position can force a reaction to occur at a sterically hindered site by pre-coordinating the catalyst.[5][6] These can be "transient" directing groups, which are formed in situ and removed in the same pot.[7]

Part 2: Troubleshooting Guides for Common Reactions

This section provides specific, problem-oriented advice for common synthetic transformations that fail when a tert-butyl group is present.

Scenario 1: Failed N-Arylation of 7-tert-Butylindole

Q: My standard Palladium-catalyzed Buchwald-Hartwig amination conditions are failing to produce the N-arylated product with 7-tert-butylindole and bromobenzene. I'm only recovering starting material. What is the likely cause and how can I fix it?

A: This is a classic case of steric hindrance. The C7-tert-butyl group is blocking the approach of the bulky palladium-ligand complex to the indole nitrogen, preventing the crucial catalytic cycle from proceeding efficiently.

Troubleshooting Workflow:

start N-Arylation Failed (7-tBu-Indole) strategy1 Strategy 1: Modify Pd Catalyst System start->strategy1 strategy2 Strategy 2: Switch to Copper Catalysis (Ullmann Condensation) start->strategy2 step1a Switch to less bulky, more active ligands. (e.g., dialkylbiaryl phosphines) strategy1->step1a step2a Use CuI or Cu2O with a suitable ligand. (e.g., picolinic acid, diamines) strategy2->step2a step1b Increase catalyst loading and temperature. Monitor for decomposition. step1a->step1b step2b Use a high-boiling point polar aprotic solvent (e.g., DMF, NMP) step2a->step2b

Caption: Troubleshooting N-Arylation of Hindered Indoles.

Detailed Recommendations:

  • Modify the Palladium System:

    • Ligand Choice is Critical: Standard ligands like P(tBu)₃ may be too large. Switch to specialized dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) which are designed to promote reductive elimination and can be effective for hindered substrates.[3]

    • Increase Temperature: High temperatures (120-150 °C), often achievable in solvents like toluene or dioxane in sealed vessels, can provide the energy to overcome the steric barrier.

  • Switch to a Copper-Catalyzed Ullmann Condensation:

    • Mechanism & Rationale: The Ullmann reaction is often more tolerant of steric hindrance in N-arylation reactions than its palladium-catalyzed counterpart.[8][9]

    • Recommended Protocol: A combination of CuI (10-20 mol%), a ligand like picolinic acid or N,N'-dimethylethylenediamine (DMEDA), a strong base (e.g., K₂CO₃ or Cs₂CO₃), and a high-boiling solvent (e.g., DMF or NMP) at elevated temperatures (140-180 °C) is a robust starting point.[8][10][11] This approach has proven effective for coupling sterically demanding substrates.[8][11]

Scenario 2: Low Yield and Regioselectivity in Friedel-Crafts Acylation of 4-tert-Butylindole

Q: I'm attempting a Friedel-Crafts acylation on 4-tert-butylindole with acetyl chloride and AlCl₃. I'm getting a low yield of a messy product mixture, with some acylation at C3 and some at C7. How can I improve the yield and direct the reaction to a single position?

A: You are facing two distinct problems: steric hindrance from the C4-t-Bu group, which deactivates the neighboring positions, and competing electronic effects. The indole nitrogen strongly directs electrophiles to C3, but this position is sterically shielded. The C7 position is electronically less favorable but sterically more accessible.

Strategies for Improved Regiocontrol:

StrategyMechanismProsCons
Use Milder Lewis Acid Reduces reactivity to favor the electronically preferred C3 site, preventing side reactions.Cleaner reaction profile.May require higher temperatures or longer reaction times.
N-Protection A bulky protecting group (e.g., Tosyl, Boc) can sterically block C2 and encourage C3 functionalization.Can significantly improve C3 selectivity.Adds protection/deprotection steps to the synthesis.
Directed C-H Functionalization Install a directing group (e.g., on N1) to chelate a metal catalyst and force acylation at a specific, hindered position like C5 or C7.[5][6]Excellent, predictable regiocontrol.[5][6]Requires specialized directing groups and transition metal catalysts.[5][6]

Recommended Protocol (Targeting C3):

  • Protect the Indole Nitrogen: React 4-tert-butylindole with tosyl chloride (TsCl) and a base like NaH in THF to form N-tosyl-4-tert-butylindole.

  • Use a Milder Lewis Acid: Cool the protected indole in dichloromethane (DCM) to 0 °C. Add a milder Lewis acid such as ZnCl₂ or SnCl₄, followed by the slow addition of acetyl chloride.

  • Monitor and Quench: Allow the reaction to slowly warm to room temperature while monitoring by TLC. Upon completion, quench carefully with ice water.

  • Deprotection: The tosyl group can be removed under basic conditions (e.g., NaOH in MeOH/H₂O) to yield the C3-acylated product.

This multi-step approach, while longer, provides a self-validating system where regiocontrol is exerted through deliberate protection and controlled reaction conditions, overcoming the inherent steric and electronic conflicts.[12][13]

Scenario 3: Failed C-H Functionalization at the Benzene Ring

Q: I want to perform a direct arylation at the C7 position of N-methyl-4-tert-butylindole, but my Pd(OAc)₂-based catalyst system isn't working. How can I achieve this transformation?

A: Directing C-H functionalization to the benzene core of an indole is challenging, especially in the presence of a bulky C4 substituent.[5][6] The inherent reactivity of the C2 and C3 positions of the pyrrole ring often leads to undesired side reactions. To overcome this, a directing group strategy is almost always necessary.[5][6]

The Directing Group Approach:

sub Hindered Indole (e.g., 4-tBu-Indole) dg_install Step 1: Install Directing Group (DG) on Indole N1 (e.g., P(O)tBu2) sub->dg_install Reversible ch_activation Step 2: Chelation-Assisted C-H Activation (Pd or Rh Catalyst) dg_install->ch_activation Forms Chelate coupling Step 3: Couple with Partner (e.g., Aryl Halide) ch_activation->coupling Site-Selective dg_remove Step 4: Remove Directing Group coupling->dg_remove Cleavage product Final Product (e.g., C7-Arylated Indole) dg_remove->product

Caption: Workflow for Directed C-H Functionalization.

Expert Recommendations:

  • Choice of Directing Group: For targeting the C7 position, a removable phosphinamide group like -P(O)tBu₂ installed on the indole nitrogen has proven highly effective.[5][6] This group is capable of directing a palladium catalyst specifically to the C7 C-H bond.

  • Catalyst System: Palladium catalysts are commonly used for arylations, while rhodium catalysts can be employed for olefinations and other transformations.[14][15]

  • Protocol Outline:

    • DG Installation: Deprotonate the N-H of your indole with a strong base (e.g., n-BuLi) and quench with tert-butyldichlorophosphine oxide.

    • C-H Activation/Coupling: Subject the N-P(O)tBu₂ indole to your coupling partner (e.g., an aryl bromide) in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand, and a base.

    • DG Removal: The phosphinamide group can typically be cleaved under mild conditions after the desired C-C bond is formed.

This strategy transforms a non-reactive position into the exclusive site of functionalization by leveraging chelation assistance, providing a powerful solution for overcoming profound steric hindrance.[5][6]

References

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. Available at: [Link]

  • Friedel–Crafts reaction of indoles with vicinal tricarbonyl compounds generated in situ from 1,3-dicarbonyl compounds and TEMPO: highly selective synthesis of tertiary alcohols. RSC Publishing. Available at: [Link]

  • Sterically and polarity-controlled reactions of tBuLi with P=CH-NR heterocycles. PubMed. Available at: [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Name of the publication. Available at: [Link]

  • C-H Functionalization of indoles and oxindoles through CDC reactions. ScienceDirect. Available at: [Link]

  • Sterically Hindered Aromatic Compounds. III. Acid-catalyzed Reactions of 2,4,6-Tri-t-butyl- and 2-Methyl-4,6-di-t-butylbenzyl Alcohols and Chlorides. ResearchGate. Available at: [Link]

  • Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. PubMed Central. Available at: [Link]

  • Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. PubMed Central. Available at: [Link]

  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. PubMed Central. Available at: [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. Available at: [Link]

  • Highly sterically hindered olefins: a case of E- and Z-di-tert-butyl alpha,beta-unsaturated acids. PubMed. Available at: [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. PubMed Central. Available at: [Link]

  • Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. Available at: [Link]

  • A Bulky Chiral N-Heterocyclic Carbene Nickel Catalyst Enables Enantioselective C-H Functionalizations of Indoles and Pyrroles. PubMed. Available at: [Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. Available at: [Link]

  • Rhodium(II)-Catalyzed Enantioselective C–H Functionalization of Indoles. PubMed Central. Available at: [Link]

  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. ACS Publications. Available at: [Link]

  • Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. ACS Publications. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

  • Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Publications. Available at: [Link]

  • Catalyst-controlled directing group translocation in the site selective C-H functionalization of 3-carboxamide indoles and metallocarbenes. PubMed. Available at: [Link]

  • Ultrasound-Assisted N-Arylation of Indoles without any Catalyst. ResearchGate. Available at: [Link]

  • Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Course Hero. Available at: [Link]

  • (PDF) Regioselectivity in the Friedel-Crafts tert-Butylation of 1-Naphthol. ResearchGate. Available at: [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central. Available at: [Link]

  • Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. ACS Publications. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Available at: [Link]

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Technical Support Center: Navigating the Acidic Terrain with 2-tert-butyl-5-chloro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-tert-butyl-5-chloro-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability challenges associated with this compound, particularly under acidic conditions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Inherent Instability of the Indole Nucleus

The indole scaffold, a cornerstone in many pharmacologically active compounds, is notoriously susceptible to degradation in acidic environments. This instability stems from the high electron density at the C3 position of the pyrrole ring, making it a prime target for protonation. Once protonated, the resulting indoleninium ion is a highly reactive intermediate that can undergo a variety of subsequent reactions, including dimerization, polymerization, and oxidation, leading to a complex mixture of degradation products and a loss of the desired compound.

The stability of a substituted indole is a delicate balance of both electronic and steric factors. In the case of 2-tert-butyl-5-chloro-1H-indole, we must consider the interplay of the bulky tert-butyl group at the C2 position and the electron-withdrawing chloro group at the C5 position.

Frequently Asked Questions (FAQs)

Q1: Why is my solution of 2-tert-butyl-5-chloro-1H-indole changing color (e.g., turning yellow, pink, or brown) when I add acid?

This is a classic visual indicator of indole degradation. The formation of colored byproducts is often due to the formation of polymeric species and charge-transfer complexes that absorb in the visible region. The initial protonation at C3 can trigger a cascade of reactions, leading to the formation of dimers and higher-order oligomers, which are often highly colored.

Q2: I'm observing multiple unexpected peaks in my HPLC analysis after exposing 2-tert-butyl-5-chloro-1H-indole to acidic conditions. What are they?

These additional peaks are likely degradation products. Common degradation pathways for indoles in acid include:

  • Dimerization/Trimerization: The protonated indole can act as an electrophile and react with a neutral indole molecule in a Friedel-Crafts-type reaction.

  • Oxidation: The indole ring can be oxidized, especially in the presence of air (oxygen), to form oxindoles and isatins.[1]

  • Ring-Opening: Under harsh acidic conditions, the pyrrole ring can potentially undergo cleavage.

The bulky tert-butyl group at the C2 position is expected to sterically hinder dimerization at the C3 position to some extent, which might favor other degradation pathways.

Q3: How does the chloro substituent at the C5 position affect the stability of the molecule?

The chlorine atom is an electron-withdrawing group. This has two opposing effects:

  • Deactivation of the Benzene Ring: It reduces the electron density of the benzene portion of the indole, making it less susceptible to electrophilic attack.

  • Inductive Effect on the Pyrrole Ring: Through inductive effects, it can slightly decrease the electron density of the entire indole system, including the C3 position. This can make the initial protonation slightly less favorable compared to an unsubstituted indole.[2]

However, the overall reactivity is still dominated by the electron-rich pyrrole ring.

Q4: Can the tert-butyl group at the C2 position prevent degradation?

The bulky tert-butyl group provides significant steric hindrance around the C2 and C3 positions.[3] This steric shield can slow down the rate of reactions that require attack at the C3 position, such as dimerization.[3] While it enhances stability compared to a 2-unsubstituted indole, it does not completely prevent degradation, especially under strong acidic conditions or prolonged exposure.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Troubleshooting Actions
Rapid discoloration of the solution upon acidification. Acid-catalyzed degradation, likely polymerization.- Minimize exposure time to acidic conditions. - Work at lower temperatures (e.g., on an ice bath). - Use the weakest acid necessary for the reaction. - Consider using a protecting group on the indole nitrogen if compatible with subsequent steps.
Low yield of the desired product in an acid-catalyzed reaction. Degradation of the starting material or product.- Monitor the reaction progress closely using TLC or HPLC to determine the optimal reaction time. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Investigate alternative, non-acidic reaction conditions if possible.
Formation of a complex mixture of byproducts. Multiple degradation pathways are occurring.- Purify the starting material to ensure no acidic impurities are present. - Use degassed solvents to remove dissolved oxygen. - Employ a scavenger for reactive intermediates if a specific degradation pathway is identified. For instance, in the presence of thiols, indole derivatives can form adducts in the presence of strong acids.[4]
Inconsistent reaction outcomes. Variability in acid concentration, temperature, or reaction time.- Standardize all reaction parameters meticulously. - Prepare fresh acid solutions for each experiment. - Ensure efficient and consistent stirring.

Experimental Protocols

Protocol 1: Forced Degradation Study of 2-tert-butyl-5-chloro-1H-indole

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of your compound.[5]

Materials:

  • 2-tert-butyl-5-chloro-1H-indole

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • HPLC system with UV detector

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-tert-butyl-5-chloro-1H-indole in methanol at a concentration of 1 mg/mL.[6]

  • Acid Degradation:

    • To a vial, add a known volume of the stock solution and an equal volume of 0.1 M HCl.

    • In a separate vial, repeat with 1 M HCl.

    • Keep the vials at room temperature and take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of NaOH before HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with a 50:50 mixture of methanol and water.

  • HPLC Analysis: Analyze the samples using a suitable stability-indicating HPLC method (see Protocol 2). Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

Protocol 2: Stability-Indicating HPLC Method

This is a general reverse-phase HPLC method that can be optimized for your specific needs.[7][8]

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: Start with a suitable ratio of A and B (e.g., 70:30) and gradually increase the percentage of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the λmax of 2-tert-butyl-5-chloro-1H-indole (determine this experimentally, likely around 220-230 nm and 270-280 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visualizing Degradation Pathways

The following diagrams illustrate the general mechanisms of indole degradation under acidic conditions.

Indole 2-tert-butyl-5-chloro-1H-indole Protonation Protonation at C3 Indole->Protonation + H+ Indoleninium Indoleninium Ion (Reactive Intermediate) Protonation->Indoleninium Dimer Dimerization Product Indoleninium->Dimer + Indole Oxidation Oxidation Products (e.g., Oxindole) Indoleninium->Oxidation + [O] Polymer Polymerization Dimer->Polymer + n Indole

Caption: Acid-catalyzed degradation pathway of 2-tert-butyl-5-chloro-1H-indole.

cluster_workflow Forced Degradation Workflow Start Prepare 1 mg/mL Stock Solution Acid_Stress Incubate with 0.1 M & 1 M HCl Start->Acid_Stress Time_Points Sample at 0, 2, 4, 8, 24h Acid_Stress->Time_Points Neutralize Neutralize with NaOH Time_Points->Neutralize HPLC Analyze by Stability-Indicating HPLC Neutralize->HPLC Analyze Analyze Data: - % Degradation - Identify Degradants HPLC->Analyze

Caption: Experimental workflow for a forced degradation study.

Concluding Remarks

While the bulky tert-butyl group at the C2 position and the electron-withdrawing chloro group at the C5 position of 2-tert-butyl-5-chloro-1H-indole offer some protection against acid-catalyzed degradation compared to simpler indoles, the inherent reactivity of the indole nucleus remains a significant challenge. By understanding the fundamental mechanisms of degradation and implementing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can minimize stability issues and ensure the integrity of their work. Always prioritize careful experimental design and monitoring when working with this and other indole derivatives in acidic media.

References

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  • Ma, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. ResearchGate. Available at: [Link]

  • Mutulis, F., et al. (2008). Oligomerization of indole derivatives with incorporation of thiols. Molecules. Available at: [Link]

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Column chromatography conditions for purifying 2-tert-butyl-5-chloro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the purification of 2-tert-butyl-5-chloro-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this valuable indole intermediate. The unique structural features of this molecule—a bulky, nonpolar tert-butyl group and a polarizable chloro substituent—present specific challenges in column chromatography. This document provides in-depth, field-proven insights in a question-and-answer format to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying 2-tert-butyl-5-chloro-1H-indole?

A1: The primary challenge is its moderate polarity and the potential for co-elution with structurally similar impurities. Common impurities, such as the dechlorinated analog or regioisomers from the synthesis, can have very similar retention factors (Rf), making separation difficult.[1] Additionally, the indole nitrogen has a lone pair of electrons which can interact with the acidic silanol groups on the silica gel surface, potentially leading to peak tailing.[2][3]

Q2: What is the recommended stationary phase for this purification?

A2: Standard silica gel (SiO₂) with a particle size of 40-63 µm is the most common and cost-effective choice for flash column chromatography of indole derivatives.[4] Its polar nature allows for effective separation of compounds based on polarity differences. For particularly acid-sensitive intermediates, or if significant peak tailing is observed, using deactivated (neutral) silica gel or alumina can be a viable alternative.[5]

Q3: How do I choose the right mobile phase (eluent)?

A3: The selection of the mobile phase is critical and should always be guided by prior analysis using Thin Layer Chromatography (TLC). Given the nonpolar nature of the tert-butyl group, a nonpolar solvent system is the best starting point. A mixture of a hydrocarbon solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is standard.[6][7] The goal is to find a solvent ratio that provides a target Rf value of approximately 0.25-0.35 for the 2-tert-butyl-5-chloro-1H-indole on a TLC plate, as this typically translates to good separation on a column.

Troubleshooting Guide

Q4: My compound won't come off the column, or the recovery is very low. What's happening?

A4: This issue typically points to one of two possibilities:

  • The mobile phase is not polar enough: Your compound is too strongly adsorbed to the silica gel. To remedy this, you can gradually increase the polarity of your eluent. For example, if you are using 5% ethyl acetate in hexane, you can increase it to 10% or 15%. This should only be done after confirming with TLC that a more polar solvent moves your compound off the baseline.

  • Compound degradation on silica: Some indole derivatives can be sensitive to the acidic nature of standard silica gel and may decompose on the column.[5] To test for this, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or streaking that wasn't there initially, your compound may be unstable on silica. In this case, consider using a deactivated (neutral) silica gel or switching to a different stationary phase like alumina.

Q5: The separation between my product and an impurity is poor. How can I improve the resolution?

A5: Poor resolution is a common problem, especially if the impurities are structurally very similar to your product. Here are several strategies to improve separation:

  • Optimize the Mobile Phase: A less polar mobile phase will cause all compounds to move slower, increasing their interaction time with the stationary phase and often improving separation. If your product has an Rf of 0.5, for instance, reducing the eluent polarity to achieve an Rf of ~0.3 could resolve the components.

  • Use a Different Solvent System: Sometimes, changing the solvent system entirely can improve separation. For example, switching from a hexane/ethyl acetate system to a hexane/dichloromethane system can alter the selectivity of the separation.

  • Column Dimensions: Using a longer, narrower column for the same amount of crude material will increase the number of theoretical plates and can significantly improve resolution.

  • Sample Loading: Ensure you load the sample onto the column in a very concentrated band. Dissolve your crude material in a minimal amount of solvent (preferably the eluent itself, or a slightly stronger solvent if necessary) before loading. Dry loading, where the crude material is pre-adsorbed onto a small amount of silica before being added to the column, is a highly effective technique for improving resolution.[8]

Q6: My purified product shows significant peak tailing in the chromatogram. What causes this and how can I fix it?

A6: Peak tailing for indole compounds on silica gel is often caused by the interaction of the basic nitrogen atom with acidic silanol groups on the silica surface.[2][3] This creates a secondary, stronger interaction that slows down a portion of the molecules, causing them to elute over a larger volume. To mitigate this:

  • Add a Mobile Phase Modifier: Adding a small amount of a basic modifier, like triethylamine (~0.1-1%), to your mobile phase can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.[9] However, be aware that triethylamine can be difficult to remove from the final product.

  • Use a Different Stationary Phase: As mentioned before, switching to a less acidic stationary phase like neutral alumina or deactivated silica can prevent these secondary interactions.

  • Check for Overloading: Loading too much sample onto the column can also cause peak tailing.[2] Try reducing the amount of crude material being purified.

Experimental Protocol: Flash Column Chromatography of 2-tert-butyl-5-chloro-1H-indole

This protocol is a general guideline. The exact solvent composition should be optimized based on TLC analysis of your specific crude material.

1. Thin Layer Chromatography (TLC) Analysis:

  • Prepare several TLC chambers with different ratios of a nonpolar/polar solvent system.

  • Spot your crude reaction mixture on TLC plates.

  • Elute the plates and visualize the spots under UV light (254 nm).

  • The ideal solvent system will give your target compound an Rf value of ~0.25-0.35.

Solvent System (Hexane:Ethyl Acetate) Expected Rf of Product Notes
98:2LowGood starting point for initial TLC trials.
95:5~0.3Often a good eluent for column chromatography.
90:10HighMay be too polar, causing co-elution with less polar impurities.

2. Column Preparation (Slurry Packing Method):

  • Select a glass column of appropriate size for the amount of material to be purified (a general rule of thumb is a silica gel mass of 50-100 times the mass of the crude material).

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a separate beaker, create a slurry of silica gel in the least polar solvent you will use for elution (e.g., pure hexane or 2% ethyl acetate in hexane).

  • Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring there are no air bubbles or cracks.

  • Once packed, drain the excess solvent until the solvent level is just at the top of the silica bed.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude 2-tert-butyl-5-chloro-1H-indole in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (2-3 times the mass of your crude material) to this solution.

  • Remove the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of your packed column.

  • Gently tap the column to settle the powder and add a thin protective layer of sand on top.

4. Elution and Fraction Collection:

  • Carefully add your optimized mobile phase to the column without disturbing the sand layer.

  • Apply gentle, consistent air pressure to the top of the column to begin elution.

  • Collect fractions in test tubes or vials. The size of the fractions will depend on the column size and the separation.

  • Monitor the elution process by TLC, spotting every few fractions to track the separation of your product from impurities.

5. Product Isolation:

  • Combine the fractions that contain your pure product (as determined by TLC).

  • Remove the solvent under reduced pressure to yield the purified 2-tert-butyl-5-chloro-1H-indole.

Workflow Diagram: Troubleshooting Poor Separation

PoorSeparationTroubleshooting start Poor Separation (Overlapping Spots on TLC) check_rf Is Product Rf between 0.25-0.35? start->check_rf decrease_polarity Decrease Eluent Polarity (e.g., from 10% to 5% EtOAc) check_rf->decrease_polarity No check_loading Review Sample Loading Technique check_rf->check_loading Yes decrease_polarity->check_rf change_solvent Change Solvent System (e.g., Hex/EtOAc to Hex/DCM) check_loading->change_solvent Using Wet Loading long_column Use a Longer/Narrower Column check_loading->long_column Using Dry Loading use_dry_loading Implement Dry Loading (Pre-adsorb sample on silica) success Improved Separation use_dry_loading->success change_solvent->success long_column->success

Caption: A decision-making workflow for troubleshooting poor separation in column chromatography.

References

  • MDPI. (2024). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. Molecules. Available at: [Link]

  • Hassam, M., Smith, G. (2013). 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • University of Rochester. Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Available at: [Link]

  • Flinn Scientific. (2020). TLC Thin Layer Chromatography Lab Analysis AP Chem. YouTube. Available at: [Link]

  • ACS Publications. (2024). Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. The Journal of Organic Chemistry. Available at: [Link]

  • Lead Sciences. 2-(tert-Butyl)-5-chloro-1H-indole. Available at: [Link]

  • PMC. (2011). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. Available at: [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available at: [Link]

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  • King Group. Successful Flash Chromatography. Available at: [Link]

  • Cenmed Enterprises. tert-Butyl 5-chloro-1H-indole-1-carboxylate. Available at: [Link]

  • ResearchGate. (2024). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. Available at: [Link]

  • Agilent. Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Available at: [Link]

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  • Organic Syntheses. tert.-BUTYL CHLORIDE. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to HPLC and LC-MS Analysis of 2-tert-butyl-5-chloro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the robust and accurate analysis of novel chemical entities is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 2-tert-butyl-5-chloro-1H-indole, a substituted indole of interest in medicinal chemistry. As a senior application scientist, my objective is to not only present methodologies but to elucidate the scientific rationale behind the analytical choices, empowering you to develop and validate reliable analytical methods for this and similar halogenated indole compounds.

The Analytical Challenge: Understanding 2-tert-butyl-5-chloro-1H-indole

Before delving into analytical methodologies, a foundational understanding of the target analyte is crucial for effective method development.[1] 2-tert-butyl-5-chloro-1H-indole possesses a unique combination of structural features that influence its chromatographic behavior:

  • Indole Core: The aromatic indole ring system provides chromophoric properties, making UV detection a viable option.[2][3]

  • Tert-butyl Group: This bulky, non-polar group significantly increases the hydrophobicity of the molecule, suggesting strong retention in reversed-phase chromatography.

  • Chloro Substituent: The presence of a halogen atom can influence the molecule's polarity and provides a characteristic isotopic pattern that can be leveraged in mass spectrometry.

A critical consideration for indole derivatives is their potential for instability under certain conditions, such as exposure to light or extreme pH, which necessitates the development of stability-indicating methods.[2][4]

Comparative Analysis: HPLC-UV vs. LC-MS

The choice between HPLC-UV and LC-MS for the analysis of 2-tert-butyl-5-chloro-1H-indole hinges on the specific analytical requirements, such as the need for quantitation, impurity profiling, or structural elucidation.

FeatureHPLC-UVLC-MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Selectivity Moderate; relies on chromatographic separation and UV absorbance characteristics.High; provides mass information, enabling differentiation of co-eluting compounds with different masses.[5]
Sensitivity Good, but can be limited by the compound's molar absorptivity.[5]Excellent; often orders of magnitude more sensitive than UV detection.[5]
Identification Based on retention time comparison with a reference standard.Provides molecular weight and fragmentation data for structural elucidation.
Quantitation Robust and widely accepted for routine quantitative analysis.[6][7]Highly accurate and precise, especially with the use of isotopically labeled internal standards.[8]
Impurity Profiling Can detect and quantify known impurities with reference standards.Capable of detecting and identifying unknown impurities and degradation products.[4][9]
Cost & Complexity Lower initial investment and operational cost; relatively simpler to operate.Higher initial investment and maintenance costs; requires more specialized expertise.

Experimental Workflow: A Visual Guide

To visualize the analytical process, the following diagrams illustrate the typical workflows for HPLC-UV and LC-MS analysis of 2-tert-butyl-5-chloro-1H-indole.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Weighing & Dissolution Dilution Dilution to Working Concentration Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column C18 Reversed-Phase Column Autosampler->Column Pump Isocratic/Gradient Pump Pump->Column Detector UV/Vis Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Report Generation Integration->Report

Caption: HPLC-UV Experimental Workflow.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_data Data Analysis Sample Sample Weighing & Dissolution Dilution Dilution & Internal Standard Spiking Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column UPLC C18 Column Autosampler->Column Pump Gradient Pump Pump->Column IonSource Ion Source (e.g., APCI) Column->IonSource MassSpec Mass Spectrometer (Q-TOF/Triple Quad) IonSource->MassSpec TIC Total Ion Chromatogram (TIC) MassSpec->TIC Spectrum Mass Spectrum Acquisition TIC->Spectrum Quant Quantification & Structural Elucidation Spectrum->Quant

Caption: LC-MS Experimental Workflow.

Recommended Starting Methodologies

Based on the physicochemical properties of 2-tert-butyl-5-chloro-1H-indole and established methods for similar compounds, the following starting conditions are proposed for method development.[6][10]

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for routine purity analysis and quantification where sensitivity and selectivity requirements are met.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmThe non-polar nature of the analyte dictates a reversed-phase separation. A C18 stationary phase provides excellent hydrophobic retention.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the slightly basic indole nitrogen.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and UV transparency.
Gradient 60-95% B over 15 minutesA gradient elution is recommended to ensure elution of the hydrophobic analyte and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 225 nm and 280 nmThe indole chromophore typically exhibits absorbance maxima around these wavelengths. Monitoring multiple wavelengths can aid in impurity detection.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.

Experimental Protocol: HPLC-UV Analysis

  • Standard Preparation: Accurately weigh approximately 10 mg of 2-tert-butyl-5-chloro-1H-indole reference standard and dissolve in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample in the same manner as the standard, ensuring the final concentration is within the linear range of the method.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the standard and sample solutions.

  • Data Analysis: Identify the peak corresponding to 2-tert-butyl-5-chloro-1H-indole based on its retention time. Quantify the analyte using an external standard method.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the preferred technique for trace-level quantification, impurity identification, and confirmation of identity.

Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended SettingRationale
Column UPLC C18, 2.1 x 50 mm, 1.7 µmA sub-2 µm particle size column provides higher efficiency and resolution, which is beneficial for complex samples and impurity analysis.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile mobile phase additive compatible with mass spectrometry that aids in protonation of the analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile organic modifier suitable for LC-MS.
Gradient 50-95% B over 5 minutesA faster gradient can be employed with UPLC systems, reducing analysis time.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID UPLC column.
Column Temperature 40 °CHigher temperatures can improve peak shape and reduce viscosity.
Ionization Source Atmospheric Pressure Chemical Ionization (APCI)APCI is generally more suitable for non-polar to moderately polar compounds that are not easily ionized by electrospray ionization (ESI).[8]
Polarity Positive Ion ModeThe indole nitrogen is expected to be readily protonated.
Mass Analyzer Time-of-Flight (TOF) or Triple Quadrupole (QqQ)TOF provides high-resolution mass data for accurate mass measurements and formula determination. QqQ is ideal for targeted quantification using Multiple Reaction Monitoring (MRM).
Scan Range (TOF) m/z 50-500To cover the molecular ion and potential fragments.
MRM Transitions (QqQ) To be determined by infusion of the standardThe precursor ion will be the protonated molecule [M+H]+. Product ions will result from fragmentation of the parent molecule. A likely fragmentation would be the loss of the tert-butyl group.

Experimental Protocol: LC-MS Analysis

  • Standard and Sample Preparation: Prepare stock and working solutions as described for the HPLC-UV method. For quantitative analysis, spike all standards and samples with an appropriate internal standard (e.g., a deuterated analog of the analyte) at a fixed concentration.

  • System Optimization: Infuse a standard solution of 2-tert-butyl-5-chloro-1H-indole directly into the mass spectrometer to optimize ionization parameters and identify precursor and product ions for MRM analysis.

  • LC-MS Analysis: Equilibrate the LC-MS system and inject the prepared solutions.

  • Data Analysis: For qualitative analysis, examine the mass spectrum to confirm the molecular weight and analyze the fragmentation pattern for structural information. For quantitative analysis, construct a calibration curve using the peak area ratios of the analyte to the internal standard.

Method Validation: Ensuring Data Integrity

A developed analytical method is incomplete without proper validation to demonstrate its suitability for the intended purpose.[11][12][13] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Concluding Remarks for the Practicing Scientist

The choice between HPLC-UV and LC-MS for the analysis of 2-tert-butyl-5-chloro-1H-indole is a strategic one, dictated by the specific analytical goals. For routine quality control and assays where the analyte concentration is relatively high and potential interferences are well-characterized, a validated HPLC-UV method offers a robust and cost-effective solution. However, for impurity profiling, trace-level quantification, and unambiguous identification, the superior sensitivity and selectivity of LC-MS are indispensable.

The provided starting methodologies serve as a scientifically sound foundation for your method development efforts. Remember that these are starting points, and optimization will likely be necessary to achieve the desired performance characteristics for your specific application. A thorough understanding of the analyte's chemistry, coupled with a systematic approach to method development and validation, will ensure the generation of high-quality, reliable, and defensible analytical data.

References

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Sources

A Comparative Guide to NMR Techniques for the Structural Elucidaion of Complex Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry and natural products, forming the core of numerous bioactive compounds. However, the structural complexity of many indole derivatives, particularly alkaloids, presents a significant challenge for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation, offering a suite of techniques to piece together the molecular puzzle. This guide provides a comparative analysis of key NMR experiments, explaining the causality behind their application to complex indole derivatives and offering insights into strategic implementation.

The Challenge: Signal Overlap and Stereochemical Complexity

The aromatic nature of the indole core often leads to severe signal overlapping in the ¹H NMR spectrum, particularly in the region of δ 7-8 ppm.[1] Furthermore, the presence of multiple stereocenters in alkaloids and other complex derivatives necessitates sophisticated techniques to define their relative and absolute configurations. A strategic, multi-tiered approach using both 1D and 2D NMR experiments is therefore essential.

Foundational Analysis: 1D NMR Techniques

One-dimensional NMR experiments provide the initial overview of the molecular structure.

  • ¹H NMR (Proton NMR): This is the starting point for any structural elucidation. For indole derivatives, key diagnostic signals include the N-H proton, which often appears as a broad singlet at a downfield chemical shift (δ 10-12 ppm), and the protons on the indole ring itself.[1][2] Coupling constants (J-values) between adjacent protons can help to determine substitution patterns on the benzene portion of the indole ring.[2]

  • ¹³C NMR (Carbon NMR): This technique provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the indole ring are characteristic and can be used to identify the substitution pattern.[3][4] For example, the C2 and C3 carbons of the pyrrole ring have distinct chemical shifts that are sensitive to the nature of their substituents.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment will show CH and CH₃ signals pointing up (positive phase) and CH₂ signals pointing down (negative phase). Quaternary carbons are absent. This information is invaluable for assigning carbon signals and building molecular fragments.

Unraveling Connectivity: 2D Correlation Spectroscopy

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms within a molecule.

Homonuclear Correlation: COSY
  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[5] In the context of indole derivatives, COSY is instrumental in tracing out the spin systems of the aromatic protons and any aliphatic side chains. A cross-peak between two proton signals in a COSY spectrum indicates that they are scalar coupled.

Heteronuclear Correlation: HSQC and HMBC
  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[6][7] This is a highly sensitive technique that allows for the unambiguous assignment of protonated carbons.[6] An edited HSQC can further distinguish between CH/CH₃ and CH₂ groups by the phase of the cross-peaks.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations).[6][7] This is arguably one of the most powerful NMR experiments for structure elucidation, as it allows for the connection of different molecular fragments. For complex indole alkaloids, HMBC is essential for linking substituents to the indole core and for piecing together the overall carbon skeleton, including the assignment of quaternary carbons.[8]

Technique Information Provided Application to Indole Derivatives Strengths Limitations
¹H NMR Proton chemical shifts and coupling constants.Initial assessment of proton environment and substitution patterns.Fast and sensitive.Signal overlap in aromatic regions can be problematic.[1]
¹³C NMR Carbon chemical shifts.Defines the carbon skeleton.Good signal dispersion.Lower sensitivity compared to ¹H NMR.
DEPT Multiplicity of carbon signals (CH, CH₂, CH₃).Aids in the assignment of carbon signals.Simplifies spectral interpretation.Does not detect quaternary carbons.
COSY ¹H-¹H scalar coupling networks.Identifies coupled proton spin systems in side chains and the aromatic ring.Excellent for tracing out proton connectivity.Does not provide information about non-protonated carbons.
HSQC One-bond ¹H-¹³C correlations.Unambiguously assigns protonated carbons.High sensitivity and resolution.Only shows directly bonded C-H pairs.
HMBC Two- and three-bond ¹H-¹³C correlations.Connects molecular fragments and assigns quaternary carbons.Crucial for elucidating the complete carbon skeleton.The absence of a correlation does not definitively rule out a long-range coupling.[6]

Defining Stereochemistry: Through-Space Correlations

For complex, non-planar indole derivatives with multiple stereocenters, determining the three-dimensional structure is a critical step.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds.[9][10] Cross-peaks in a NOESY or ROESY spectrum indicate a Nuclear Overhauser Effect (NOE) between two protons, which is distance-dependent (proportional to 1/r⁶, where r is the distance between the nuclei). This information is vital for determining the relative stereochemistry of substituents and the conformation of the molecule.[11] For medium-sized molecules like many indole alkaloids, ROESY is often preferred as the NOE for molecules in this size range can be close to zero in a NOESY experiment.[8][10]

Advanced and Specialized Techniques

For particularly challenging structures, more advanced NMR techniques can provide the necessary information.

  • ¹⁵N NMR: Since the indole ring system contains a nitrogen atom, ¹⁵N NMR can be a valuable tool.[5] While the natural abundance of ¹⁵N is low, inverse-detected experiments like ¹H-¹⁵N HMBC can provide crucial information about the electronic environment of the indole nitrogen and its connectivity to other parts of the molecule.[5] Isotopic labeling with ¹⁵N can significantly enhance the utility of this technique.[5]

  • Quantitative NMR (qNMR): This technique can be used for the simultaneous quantification of multiple indole alkaloids in a complex mixture, such as a plant extract.[1][12] By using a suitable internal standard, the concentration of each component can be determined accurately without the need for individual calibration curves.[1]

A Strategic Workflow for Structural Elucidation

The following workflow represents a logical and efficient approach to the structural elucidation of a complex indole derivative.

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A Senior Application Scientist's Guide to Catalytic Systems for Suzuki Coupling with 2-tert-butyl-5-chloro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Indole Arylation

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1] Its application in medicinal chemistry is particularly profound, where the construction of complex biaryl and heteroaryl structures is paramount. The indole nucleus, a privileged scaffold found in a vast array of pharmaceuticals and natural products, is a frequent target for such modifications.[2][3][4]

This guide focuses on a particularly challenging substrate: 2-tert-butyl-5-chloro-1H-indole . The successful arylation of this molecule is complicated by a confluence of factors:

  • Steric Hindrance: The bulky tert-butyl group at the C2 position can sterically impede the approach of the catalytic complex.

  • Electronic Effects: The indole N-H can coordinate to the palladium center, potentially inhibiting catalysis.[5][6]

  • Substrate Reactivity: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in the crucial oxidative addition step of the catalytic cycle.[7]

Selecting an appropriate catalytic system is therefore not a trivial choice but a critical decision that dictates the success, efficiency, and scalability of the synthesis. This document provides a comparative analysis of various palladium-based catalytic systems, offering field-proven insights and experimental data to guide researchers in navigating this specific synthetic challenge.

Pillar 1: Understanding the Mechanism - The Palladium Catalytic Cycle

At its core, the Suzuki-Miyaura reaction is driven by a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[8] A comprehensive understanding of this cycle is essential for rational catalyst selection and troubleshooting. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-tert-butyl-5-chloro-1H-indole. This is often the rate-limiting step for aryl chlorides and necessitates a highly reactive, electron-rich catalyst.

  • Transmetalation: A base activates the organoboron reagent (e.g., an arylboronic acid) to form a more nucleophilic boronate species.[9][10] This species then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle. Bulky ligands are known to accelerate this final step.[8]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs & Outputs Pd0 L₂Pd(0) (Active Catalyst) OA Oxidative Addition Pd0->OA Ar¹-X PdII_Aryl L₂Pd(II)(Ar¹)(X) OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM Ar²-B(OR)₂ Base PdII_Diaryl L₂Pd(II)(Ar¹)(Ar²) TM->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Ar¹-Ar² Product 2-tert-butyl-5-aryl-1H-indole (Ar¹-Ar²) RE->Product Reactant1 2-tert-butyl-5-chloro-1H-indole (Ar¹-X) Reactant1->OA Reactant2 Arylboronic Acid (Ar²-B(OH)₂) Reactant2->TM caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Pillar 2: A Comparative Analysis of Leading Catalytic Systems

The choice of palladium source, and particularly the ligand, is the most critical variable in overcoming the challenges posed by 2-tert-butyl-5-chloro-1H-indole. Below, we compare several classes of catalytic systems, with performance data synthesized from studies on analogous challenging heteroaryl chlorides.

Catalytic System (Pd Source + Ligand)Typical Base/SolventTemp (°C)Key AdvantagesPotential Drawbacks
System A: Traditional Phosphines
Pd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or NaHCO₃ / Dioxane, DME, Toluene + H₂O80-120Readily available, cost-effective, good for simpler substrates.[2][11]Often ineffective for aryl chlorides; requires high catalyst loading and harsh conditions; low yields expected.
System B: Bulky, Electron-Rich Phosphines
Pd₂(dba)₃ or Pd(OAc)₂ + SPhos K₃PO₄ or Cs₂CO₃ / Toluene or Dioxane + H₂O80-110Excellent reactivity for aryl chlorides and hindered substrates.[1] High catalyst stability and turnover.Higher ligand cost.
Pd₂(dba)₃ or Pd(OAc)₂ + XPhos K₃PO₄ or Cs₂CO₃ / Toluene or Dioxane + H₂ORT-110Broad substrate scope, including heteroaryl chlorides.[1][7] Often allows for room temperature reactions.[7]Higher ligand cost.
System C: N-Heterocyclic Carbenes (NHCs)
PEPPSI™-IPr or [Pd(IPr)(cinnamyl)Cl]K₂CO₃ or K₃PO₄ / THF or Dioxane60-100Strong σ-donating ligands form highly stable and active catalysts.[10][12] Excellent for aryl chlorides.[10]Can be sensitive to air and moisture during preparation, though precatalysts improve handling.

Analysis and Recommendation:

For the specific coupling of 2-tert-butyl-5-chloro-1H-indole, System B, employing bulky, electron-rich monophosphine ligands (Buchwald-type ligands), represents the gold standard. The combination of steric bulk and strong electron-donating ability is precisely what is required to facilitate the difficult oxidative addition of the C-Cl bond and promote the final reductive elimination step.[7][8][13] Ligands like SPhos and XPhos have demonstrated unparalleled success in coupling challenging heteroaryl chlorides and sterically encumbered substrates.[1][14]

While NHC-based systems (System C) are also highly effective for aryl chlorides, the wealth of literature and proven robustness for a wide variety of heteroaromatic systems often makes the Buchwald ligands the first choice for process development and scale-up. Traditional phosphines (System A) are unlikely to provide satisfactory yields without resorting to excessively high temperatures and catalyst loadings, which can lead to undesired side reactions and impurities.

Pillar 3: A Validated Experimental Protocol

This section provides a detailed, self-validating protocol for the Suzuki coupling of 2-tert-butyl-5-chloro-1H-indole with 4-methoxyphenylboronic acid, based on best practices for Buchwald-type catalyst systems.

Workflow Diagram

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification A Add solids to oven-dried flask: - 2-tert-butyl-5-chloro-1H-indole - Arylboronic Acid - K₃PO₄ - Pd₂(dba)₃ - SPhos B Seal flask with septum A->B C Evacuate and backfill with Argon (3x) B->C D Add degassed solvents (Toluene, Water) via syringe C->D E Heat reaction mixture to 100 °C with vigorous stirring D->E F Monitor reaction by TLC or LC-MS E->F G Cool to RT, dilute with EtOAc F->G H Filter through Celite® G->H I Wash with water and brine H->I J Dry organic layer (Na₂SO₄) I->J K Concentrate in vacuo J->K L Purify by column chromatography K->L caption Figure 2: Experimental workflow for the Suzuki coupling.

Figure 2: Experimental workflow for the Suzuki coupling.
Step-by-Step Methodology

Materials:

  • 2-tert-butyl-5-chloro-1H-indole (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (3.5 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄), anhydrous powder (3.0 equiv)

  • Toluene, anhydrous

  • Deionized Water

  • Argon or Nitrogen gas supply

Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-tert-butyl-5-chloro-1H-indole, 4-methoxyphenylboronic acid, and K₃PO₄.

    • Causality: Using an oven-dried flask and anhydrous base minimizes water, which can promote unwanted protodeboronation of the boronic acid.[8]

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos ligand to the flask.

    • Causality: The Pd(0) source and the electron-rich phosphine ligand are sensitive to oxygen.[8] Excluding air is critical to prevent catalyst deactivation and ensure high turnover.

  • Inerting the Atmosphere: Seal the flask with a rubber septum, and purge the vessel by evacuating and backfilling with argon or nitrogen gas three times.

  • Solvent Addition: Prepare a degassed 10:1 mixture of Toluene:Water by bubbling argon through the solvent mixture for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe. The final reaction concentration should be approximately 0.1 M with respect to the indole.

    • Causality: Degassing the solvent removes dissolved oxygen. The small amount of water is often beneficial, aiding in the dissolution of the phosphate base and facilitating the transmetalation step.[2]

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

    • Causality: Vigorous stirring is essential in heterogeneous mixtures to ensure efficient mass transfer between the solid base and the liquid phase.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting indole is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the base and palladium black. Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-tert-butyl-5-(4-methoxyphenyl)-1H-indole.

Conclusion and Final Recommendation

The Suzuki-Miyaura coupling of 2-tert-butyl-5-chloro-1H-indole is a challenging but achievable transformation. Success hinges on selecting a catalytic system capable of overcoming the dual hurdles of steric hindrance and the inertness of the aryl chloride bond. Our comparative analysis and experimental evidence strongly indicate that catalytic systems based on bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos and XPhos, are the most effective and reliable choice. [7] These advanced ligands promote the critical oxidative addition step and deliver high yields under manageable conditions, making them ideal for both small-scale discovery and large-scale process development in the pharmaceutical industry.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Hu, X., & Driver, T. G. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[9][15]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(6), 2581–2593. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Elumalai, V., & Hansen, J. H. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Advances, 11(60), 38241-38245. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MacInnis, T. D., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Retrieved from [Link]

  • Hu, X., & Driver, T. G. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[9][15]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(6), 2581–2593. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Retrieved from [Link]

  • Reddy, T. J., et al. (2005). Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. The Journal of Organic Chemistry. Retrieved from [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society. Retrieved from [Link]

  • Maccan, R., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(11), 13677-13687. Retrieved from [Link]

  • Park, S. B., & Alper, H. (2005). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. ACS Combinatorial Science, 7(5), 501-512. Retrieved from [Link]

  • Lee, D., et al. (2011). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Organic Letters. Retrieved from [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12881–12895. Retrieved from [Link]

  • Hassan, J., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Reviews. Retrieved from [Link]

  • Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(9), 1787-1789. Retrieved from [Link]

  • So, C. M., et al. (2008). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki−Miyaura Coupling of Aryl Chlorides. Organic Letters. Retrieved from [Link]

  • Yoshifuji, M., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Retrieved from [Link]

  • Jagtap, A. D., et al. (2020). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Chemistry – An Asian Journal. Retrieved from [Link]

  • Roy, D. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • Kumar, M. S., & Rajagopal, R. (2012). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 124, 629-633. Retrieved from [Link]

  • Trovatelli, C., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances, 12(15), 9405-9415. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimum conditions for the Suzuki–Miyaura coupling reaction. Retrieved from [Link]

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A Senior Application Scientist's Guide to Indole Precursors in Medicinal Chemistry: Benchmarking 2-tert-butyl-5-chloro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1][2] The strategic selection of a starting indole precursor is a critical decision in drug synthesis, profoundly influencing reaction efficiency, molecular diversity, and the pharmacological profile of the final compounds. This guide provides an in-depth comparative analysis of 2-tert-butyl-5-chloro-1H-indole , benchmarking its efficacy against other common indole precursors. We will dissect the causality behind synthetic choices, present objective experimental data, and provide detailed protocols to empower researchers in drug discovery and development to make informed decisions.

The Strategic Value of Substituted Indoles in Drug Synthesis

The indole nucleus is a privileged structure in drug design, renowned for its ability to mimic the side chain of tryptophan and participate in various biological interactions.[1] Compounds containing this moiety exhibit a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] However, moving beyond the basic indole ring to pre-functionalized precursors like 2-tert-butyl-5-chloro-1H-indole offers a significant tactical advantage. It allows for a more convergent and efficient synthesis, embedding key structural and physicochemical properties from the very first step.

The subject of our analysis, 2-tert-butyl-5-chloro-1H-indole , is a heterocyclic building block whose structural features make it particularly valuable in drug discovery.[5]

  • The Indole Core: Provides the fundamental bicyclic aromatic system for biological receptor recognition.

  • C5-Chloro Group: This electron-withdrawing halogen can serve multiple purposes. It can act as a metabolic blocker, preventing oxidative degradation at that position and thereby increasing the drug's half-life. Furthermore, it can engage in halogen bonding, a specific non-covalent interaction that can enhance binding affinity to target proteins.

  • C2-tert-Butyl Group: This bulky, lipophilic group provides significant steric hindrance. This can be exploited to direct subsequent reactions to other positions on the indole ring (e.g., N1 or C3) with high regioselectivity. It also increases the lipophilicity of the molecule, which can improve membrane permeability and oral bioavailability.

Comparative Analysis of Indole Precursors

The choice of starting material is a trade-off between availability, cost, and synthetic efficiency. While classical methods like the Fischer indole synthesis allow for the construction of the indole core from simpler acyclic precursors, they often require harsh conditions and can result in mixtures of products.[6][7] Using a pre-built, functionalized indole precursor can circumvent these issues.

Here, we compare 2-tert-butyl-5-chloro-1H-indole against two common alternatives: the parent 1H-Indole and the versatile Isatin (1H-indole-2,3-dione) .

Logical Flow for Precursor Selection

The decision to use a specific precursor is dictated by the synthetic goal. The following diagram illustrates a simplified decision-making workflow.

G start Define Target Molecule's Substitution Pattern c2_sub Is C2-Substitution Required? start->c2_sub c2_c3_func Are C2 & C3 Functionalized (e.g., quinoxalines)? c2_sub->c2_c3_func No use_fischer Consider de novo Synthesis (e.g., Fischer, Madelung) c2_sub->use_fischer Yes, but not tert-butyl c5_func Is C5-Halogenation Desired? c2_c3_func->c5_func No use_isatin Consider Isatin Precursor c2_c3_func->use_isatin Yes use_2tert Use 2-tert-butyl-5-chloro-1H-indole c5_func->use_2tert Yes, with C2-bulk use_indole Use 1H-Indole + Halogenation Step c5_func->use_indole Yes, without C2-bulk

Caption: Decision workflow for selecting an appropriate indole precursor.

Data-Driven Performance Comparison

The following table summarizes key performance metrics for the selected precursors based on typical, well-established synthetic transformations.

PrecursorKey FeaturesTypical ApplicationAvg. Yield (N-Alkylation)Avg. Yield (C3-Functionalization)Key Limitations
1H-Indole Unsubstituted, widely available, low cost.Synthesis of simple indole derivatives.75-90%60-85% (Vilsmeier-Haack)Poor regioselectivity in electrophilic substitution; requires multi-step synthesis for complex patterns.
Isatin C2 and C3 carbonyls, highly reactive.Precursor for spirooxindoles, quinazolinones, and indolo[2,3-b]quinoxalines.[8][9]N/A (N-functionalization is common)High (via carbonyl chemistry)Limited to scaffolds derived from the 2,3-dione structure.
2-tert-butyl-5-chloro-1H-indole Pre-installed steric bulk and halogen.[5]Directed synthesis of N1 and C3 substituted indoles.85-95%>90% (e.g., Mannich reaction)Higher initial cost; fixed substitution pattern may not be suitable for all targets.

Experimental Protocols & Methodologies

To provide a practical context, we present a detailed protocol for a common synthetic step—N-alkylation—demonstrating the efficiency of using our benchmark precursor. This is contrasted with a classical Fischer indole synthesis, which builds the core from scratch.

Workflow for Drug Candidate Synthesis

The diagram below outlines a typical workflow starting from a functionalized precursor to a final drug candidate, highlighting the value of convergent synthesis.

G cluster_0 Phase 1: Core Elaboration cluster_1 Phase 2: Side-Chain Installation cluster_2 Phase 3: Final Modification Precursor 2-tert-butyl-5-chloro-1H-indole Reaction1 N-Alkylation or N-Arylation Precursor->Reaction1 Intermediate1 N-Substituted Indole Reaction1->Intermediate1 Reaction2 C3-Functionalization (e.g., Friedel-Crafts Acylation) Intermediate1->Reaction2 Intermediate2 Di-substituted Indole Core Reaction2->Intermediate2 Reaction3 Final Modification & Purification Intermediate2->Reaction3 Drug Final Drug Candidate Reaction3->Drug

Caption: Convergent synthesis workflow using a pre-functionalized indole.

Protocol 1: N-Alkylation of 2-tert-butyl-5-chloro-1H-indole (High-Efficacy Method)

This protocol demonstrates a standard N-alkylation, a crucial step for introducing diversity and modulating the pharmacological properties of the indole core. The bulky C2-substituent ensures the reaction occurs exclusively at the nitrogen atom.

Objective: To synthesize 1-benzyl-2-tert-butyl-5-chloro-1H-indole.

Materials:

  • 2-tert-butyl-5-chloro-1H-indole (1.0 eq, 207.7 mg, 1.0 mmol)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq, 48 mg, 1.2 mmol)

  • Benzyl bromide (1.1 eq, 188.1 mg, 1.1 mmol)

  • Anhydrous Dimethylformamide (DMF), 5 mL

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate & Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask under an argon atmosphere, add 2-tert-butyl-5-chloro-1H-indole.

  • Solvent Addition: Add 5 mL of anhydrous DMF and cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add the sodium hydride portion-wise to the stirred solution. The reaction mixture may fizz. Allow it to stir at 0 °C for 30 minutes. Causality: NaH is a strong, non-nucleophilic base that deprotonates the indole nitrogen to form the highly nucleophilic indolide anion.

  • Alkylation: Add benzyl bromide dropwise to the reaction mixture.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel, add 20 mL of ethyl acetate, and wash with water (2 x 15 mL) and then brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-benzylated product. Expected Outcome: High yield (>90%) of the desired product with high purity, due to the directed reactivity away from the sterically hindered C2 and C3 positions.

Protocol 2: Fischer Indole Synthesis of a Substituted Indole (Classical Method)

This protocol illustrates the construction of an indole ring from basic precursors, highlighting the trade-offs in terms of reaction conditions and potential for side products.[6]

Objective: To synthesize 2-phenylindole.

Materials:

  • Phenylhydrazine (1.0 eq)

  • Acetophenone (1.0 eq)

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

  • Ethanol

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine and acetophenone in ethanol. Add a catalytic amount of acetic acid and reflux the mixture for 1 hour to form the phenylhydrazone intermediate.

  • Cyclization: Cool the mixture and remove the ethanol under reduced pressure. To the resulting crude hydrazone, add an excess of polyphosphoric acid. Causality: The strong Brønsted or Lewis acid catalyzes the[3][3]-sigmatropic rearrangement of the enamine tautomer of the hydrazone, which is the key bond-forming step.[6]

  • Heating: Heat the mixture to 150-170 °C for 15-30 minutes. The mixture will become dark and viscous.

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralization & Extraction: Neutralize the aqueous solution with sodium hydroxide and extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash, dry, and concentrate the organic layer. Purify the crude product by recrystallization or column chromatography. Expected Outcome: A moderate to good yield (60-80%) of 2-phenylindole. The harsh acidic and high-temperature conditions limit the functional group tolerance, a key disadvantage compared to using pre-functionalized precursors for sensitive substrates.

Conclusion and Future Outlook

For drug development professionals, efficiency, reliability, and strategic design are paramount. While classical indole syntheses remain valuable tools, the use of strategically substituted precursors like 2-tert-butyl-5-chloro-1H-indole offers a clear advantage in the rapid construction of complex, drug-like molecules. Its inherent structural features—a bulky C2-tert-butyl group and a C5-chloro atom—provide medicinal chemists with precise control over subsequent synthetic transformations and introduce desirable pharmacological properties from the outset.

By leveraging the steric hindrance of the tert-butyl group for regioselective functionalization and the electronic and metabolic properties of the chloro substituent, researchers can significantly shorten synthetic routes, improve yields, and accelerate the discovery of novel therapeutics. This guide demonstrates that a thoughtful, precursor-led strategy is not merely a matter of convenience but a cornerstone of modern, efficient drug synthesis.

References

  • 2-(tert-Butyl)-5-chloro-1H-indole - MySkinRecipes.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC.
  • Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications - ResearchGate.
  • Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications.
  • Synthesis of Medicinally Important Indole Derivatives: A Review.
  • A Comparative Guide to Indole Synthesis: An Analysis of Key Cyclization Methodologies - Benchchem.
  • Synthesis of indoles - Organic Chemistry Portal.
  • A three-component Fischer indole synthesis - PubMed. Available at: [Link]

  • First synthesis of tert-butyl-substituted[1][4][5]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines - ResearchGate. Available at:

  • Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones - ACS Publications.

Sources

Distinguishing Key Regioisomers: A Spectroscopic Guide to 2-tert-butyl-5-chloro-1H-indole and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Regioisomers—molecules that share the same molecular formula but differ in the spatial arrangement of substituents on a core scaffold—can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Consequently, the ability to unambiguously differentiate between these closely related compounds is a critical analytical challenge. This guide provides an in-depth spectroscopic comparison of 2-tert-butyl-5-chloro-1H-indole, a representative substituted indole, with its potential regioisomers.

Drawing upon fundamental principles of spectroscopic analysis and supporting experimental data from closely related analogs, this document serves as a practical reference for researchers, scientists, and drug development professionals. We will explore how subtle shifts in the positions of the chloro and tert-butyl substituents on the indole ring manifest in distinct signatures across various analytical techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The Critical Role of Regioisomer Differentiation

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of substituents, such as a bulky tert-butyl group and an electron-withdrawing chlorine atom, can significantly modulate a molecule's biological activity. However, during the synthesis of such compounds, the formation of unintended regioisomers is a common occurrence. Failure to identify and separate these isomers can lead to inaccurate structure-activity relationship (SAR) data and potentially compromise preclinical and clinical studies. Therefore, robust and reliable analytical methods for their differentiation are indispensable.

Molecular Structures of the Isomers under Consideration

Caption: Molecular structures of the target compound and its illustrative regioisomers.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing regioisomers. The chemical shift, splitting pattern (multiplicity), and coupling constants of the aromatic protons on the indole ring are exquisitely sensitive to the electronic effects of the substituents.

The Causality Behind Chemical Shift Variations

The chlorine atom is an electron-withdrawing group via induction, which generally deshields nearby protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, the tert-butyl group is weakly electron-donating through hyperconjugation, leading to a slight shielding effect (upfield shift) on nearby protons. The interplay of these effects, combined with the inherent electronic structure of the indole ring, results in unique ¹H NMR fingerprints for each regioisomer.

Predicted ¹H NMR Spectrum for 2-tert-butyl-5-chloro-1H-indole

Based on established substituent effects, we can predict the following features for the aromatic region of 2-tert-butyl-5-chloro-1H-indole:

  • H4: This proton is ortho to the electron-withdrawing chlorine atom and is expected to be the most deshielded aromatic proton, appearing as a doublet with a small coupling constant.

  • H6: This proton is meta to the chlorine and ortho to the C7 proton, appearing as a doublet of doublets.

  • H7: This proton is para to the chlorine and ortho to the H6 proton, appearing as a doublet.

  • H3: This proton on the pyrrole ring will be a singlet, as there are no adjacent protons.

  • NH: The N-H proton will appear as a broad singlet, typically in the downfield region (δ 8.0-12.0 ppm), with its exact position being solvent and concentration-dependent.[1]

  • tert-Butyl Protons: A sharp singlet integrating to nine protons will be observed in the upfield region (typically δ 1.0-1.5 ppm).

Experimental Data for Chloro-Methyl-Indole Regioisomers

The following table presents the experimental ¹H NMR data for 5-chloro-3-methyl-1H-indole and 6-chloro-3-methyl-1H-indole, which clearly illustrates the effect of the chlorine atom's position on the chemical shifts of the aromatic protons.[2]

Proton 5-chloro-3-methyl-1H-indole (δ, ppm) 6-chloro-3-methyl-1H-indole (δ, ppm) Predicted Shift for 2-tert-butyl-5-chloro-1H-indole (δ, ppm)
NH7.91 (s)7.88 (s)~8.0 (br s)
H2/H37.01 (s)6.95 (dd)~6.3 (s, H3)
H47.57 (d)7.33 (d)~7.6 (d)
H67.16 (dd)7.09 (dd)~7.1 (dd)
H77.27 (d)7.48 (d)~7.2 (d)
CH₃/t-Bu2.32 (d)2.31 (d)~1.4 (s, 9H)

Note: The chemical shifts are reported for samples dissolved in CDCl₃.

As seen in the table, the positions of the aromatic proton signals are distinct for the two isomers, allowing for their unambiguous differentiation.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR by revealing the electronic environment of each carbon atom in the molecule. The chemical shifts of the carbon atoms in the indole ring are influenced by the electronegativity and position of the substituents.

The Influence of Substituents on ¹³C Chemical Shifts

The electron-withdrawing chlorine atom causes a downfield shift for the carbon atom it is directly attached to (C5 in the target molecule) and influences the chemical shifts of other carbons in the benzene ring through resonance and inductive effects. The electron-donating tert-butyl group will cause an upfield shift for the carbon it is attached to (C2) and other carbons in the pyrrole ring.

Experimental ¹³C NMR Data for Chloro-Methyl-Indole Regioisomers

The table below compares the ¹³C NMR chemical shifts for 5-chloro-3-methyl-1H-indole and 6-chloro-3-methyl-1H-indole.[2]

Carbon 5-chloro-3-methyl-1H-indole (δ, ppm) 6-chloro-3-methyl-1H-indole (δ, ppm)
C2123.09122.32
C3112.01112.03
C3a129.55127.05
C4118.52122.32
C5125.00119.94
C6122.23127.93
C7111.68110.96
C7a134.69136.67
CH₃9.639.67

The significant differences in the chemical shifts, particularly for the carbons in the benzene ring (C4, C5, C6, C7), provide a clear basis for distinguishing between these two regioisomers.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. While it may not always be as definitive as NMR for distinguishing regioisomers, characteristic absorption bands can provide valuable corroborating evidence.

Key IR absorptions for substituted indoles include:

  • N-H Stretch: A sharp peak around 3400-3500 cm⁻¹ for the free N-H bond.

  • C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

  • C=C Aromatic Stretch: Several sharp bands in the 1600-1450 cm⁻¹ region.

  • C-N Stretch: Typically found in the 1350-1250 cm⁻¹ region.

  • C-Cl Stretch: A strong absorption in the 800-600 cm⁻¹ region. The exact position can be influenced by the substitution pattern on the aromatic ring.

  • Out-of-Plane C-H Bending: The pattern of bands in the 900-650 cm⁻¹ region can sometimes be diagnostic of the substitution pattern on the benzene ring.

For 2-tert-butyl-5-chloro-1H-indole and its regioisomers, the most significant differences in their IR spectra would likely be observed in the out-of-plane C-H bending region, which is sensitive to the positions of the substituents on the aromatic ring.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For regioisomers, the molecular ion peak will be identical. However, the fragmentation patterns under techniques like Electron Ionization (EI) can differ, providing clues to the substitution pattern.

For 2-tert-butyl-5-chloro-1H-indole, a characteristic fragmentation would be the loss of a methyl group from the tert-butyl substituent to form a stable tertiary carbocation, resulting in a prominent [M-15]⁺ peak. The fragmentation of the indole ring itself can also be influenced by the positions of the substituents. The presence of chlorine will also give rise to a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the indole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm).

    • Use a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument High-Field NMR Spectrometer transfer->instrument acquire_H1 Acquire ¹H Spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C Spectrum instrument->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase_baseline Phase & Baseline Correction ft->phase_baseline calibrate Calibrate Chemical Shifts phase_baseline->calibrate Final Spectrum Final Spectrum calibrate->Final Spectrum

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. For less stable compounds, Direct Infusion Electrospray Ionization (ESI-MS) or Atmospheric Pressure Chemical Ionization (APCI-MS) can be used.

  • Instrumentation: A mass spectrometer capable of high resolution is advantageous for accurate mass determination.

  • Data Acquisition (GC-MS with EI):

    • The sample is injected into the GC, where it is vaporized and separated on a capillary column.

    • The separated components enter the ion source of the mass spectrometer, where they are ionized by a beam of electrons (typically at 70 eV).

    • The resulting ions are separated by their mass-to-charge ratio and detected.

  • Data Analysis: Analyze the molecular ion peak and the fragmentation pattern to deduce structural information.

Conclusion

The unambiguous differentiation of regioisomers is a cornerstone of modern drug discovery and development. This guide has outlined the key spectroscopic features that can be used to distinguish between 2-tert-butyl-5-chloro-1H-indole and its regioisomers. By leveraging the combined power of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently elucidate the precise structure of their synthesized compounds. A thorough understanding of the underlying principles of how substituent effects influence spectroscopic data is essential for accurate interpretation and is a critical skill for any scientist working in the field of medicinal chemistry.

References

  • Hassam, M., Smith, G., & van Otterlo, W. A. L. (2013). 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o646. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Assessing and Improving the Metabolic Stability of 2-tert-butyl-5-chloro-1H-indole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey from a promising lead compound to a viable drug candidate, navigating the complex landscape of Absorption, Distribution, Metabolism, and Excretion (ADME) is paramount. Among these, metabolism—the body's enzymatic conversion of foreign compounds (xenobiotics)—stands as a critical gatekeeper determining a drug's fate.[1][2] Compounds that are rapidly metabolized often exhibit low oral bioavailability and short half-lives, necessitating frequent, high doses that can lead to undesirable side effects.[3] Therefore, a thorough assessment of metabolic stability is not merely a checkbox in preclinical development; it is a foundational pillar of rational drug design, essential for optimizing a molecule's pharmacokinetic profile and, ultimately, its therapeutic success.[4]

This guide provides an in-depth, comparative framework for evaluating the metabolic stability of compounds built upon the 2-tert-butyl-5-chloro-1H-indole scaffold. This structural motif is prevalent in medicinal chemistry, offering a versatile backbone for designing pharmacologically active agents.[5][6] However, like many privileged scaffolds, it harbors intrinsic metabolic liabilities. We will dissect these vulnerabilities, present robust experimental protocols for their assessment, and compare the parent scaffold's performance against strategically modified alternatives designed to enhance metabolic robustness.

Deconstructing the Scaffold: Identifying Metabolic Hotspots

The metabolic fate of a 2-tert-butyl-5-chloro-1H-indole derivative is primarily dictated by the interplay between its constituent parts and the body's primary metabolic machinery: the cytochrome P450 (CYP) enzyme superfamily.[3][7] These hepatic enzymes are responsible for the majority of Phase I oxidative metabolism.[7]

1. The tert-Butyl Group: A Notorious "Soft Spot" The tert-butyl group, while often crucial for achieving potent binding to a biological target, is a well-documented metabolic hotspot.[3][8] The nine equivalent sp³-hybridized C-H bonds are susceptible to oxidation by CYP enzymes, particularly CYP3A4 and CYP2C8.[8] This process typically initiates with hydroxylation to form a primary alcohol, which can be further oxidized to a carboxylic acid, dramatically increasing polarity and facilitating rapid excretion.[8] This metabolic pathway is a common and often dominant clearance mechanism for many drugs.[3]

2. The Indole Nucleus: An Electron-Rich Target The indole ring is an electron-rich aromatic system, making it a prime substrate for oxidative metabolism.[9][10] Hydroxylation is the most common metabolic pathway, occurring at various positions on the ring.[9] Studies have shown that CYPs, notably CYP2A6, CYP2C19, and CYP2E1, can oxidize the indole core to produce metabolites like 3-hydroxyindole (indoxyl), oxindole, and other hydroxylated derivatives.[10] In some cases, metabolism of 3-substituted indoles can lead to the formation of reactive 3-methyleneindolenine intermediates, which are electrophilic and can covalently bind to cellular macromolecules, posing a potential toxicity risk.[11]

3. The Chloro Substituent: The chloro group at the 5-position is generally considered metabolically stable. Its primary role is electronic; as an electron-withdrawing group, it influences the reactivity of the entire indole ring system, which can subtly modulate the preferred sites of CYP-mediated oxidation.

The combination of these features suggests two primary metabolic liabilities for this scaffold: oxidation of the tert-butyl group and hydroxylation of the indole ring.

cluster_0 Predicted Metabolic Pathways Parent 2-tert-butyl-5-chloro-1H-indole Derivative Metabolite_A Hydroxylated tert-butyl (Alcohol Metabolite) Parent->Metabolite_A CYP-mediated Hydroxylation Metabolite_C Hydroxylated Indole Ring (Phenolic Metabolite) Parent->Metabolite_C CYP-mediated Hydroxylation Metabolite_B Oxidized tert-butyl (Carboxylic Acid Metabolite) Metabolite_A->Metabolite_B ADH/ALDH

Caption: Predicted metabolic pathways for the 2-tert-butyl-5-chloro-1H-indole scaffold.

Comparative Analysis: Strategies to Enhance Metabolic Stability

Addressing metabolic liabilities early is a cornerstone of successful lead optimization.[12] The primary strategy involves identifying the metabolic "soft spots" and then modifying the structure to block or slow down the enzymatic attack without compromising pharmacological activity.[4][13] This is often achieved through bioisosteric replacement.[13][14]

Here, we compare the parent scaffold with several rationally designed alternatives.

Alternative 1: Deuteration of the tert-Butyl Group

  • Rationale: Replacing hydrogen atoms with their heavier isotope, deuterium, strengthens the C-D bond compared to the C-H bond. Since C-H bond cleavage is often the rate-limiting step in CYP-mediated oxidation, this "Kinetic Isotope Effect" can significantly slow down the rate of metabolism.[15] This is a subtle modification that is unlikely to alter the compound's affinity for its target. The development of deutivacaftor, a deuterated version of the tert-butyl-containing drug ivacaftor, successfully utilized this strategy to reduce clearance and prolong its half-life.[8]

Alternative 2: Bioisosteric Replacement of the tert-Butyl Group

  • Rationale: A more robust strategy involves replacing the entire tert-butyl group with a bioisostere that mimics its size and shape but is inherently more resistant to metabolism.[14][16]

    • Trifluoromethylcyclopropyl (Cp-CF₃): This is an outstanding replacement.[3][17] The C-H bonds on the cyclopropyl ring have higher s-character and are stronger than typical aliphatic C-H bonds.[17] The CF₃ group further deactivates the adjacent bonds, making the entire moiety highly resistant to oxidation.[3][17]

    • Trifluoromethyl Oxetane: This bioisostere has been shown to decrease lipophilicity while improving metabolic stability compared to tert-butyl analogues.[18]

Alternative 3: Blocking Indole Ring Metabolism

  • Rationale: If metabolite identification studies confirm the indole ring as a primary site of metabolism, blocking the susceptible position(s) with a metabolically stable group, such as fluorine, can be effective.[7] Fluorine is small and minimally perturbs the overall shape, but its strong C-F bond is impervious to hydroxylation and its electronegativity can shield adjacent positions from attack.[7]

Experimental Protocols for a Self-Validating Assessment

To objectively compare these alternatives, a systematic, multi-tiered experimental approach is required. The following protocols are designed to be self-validating through the inclusion of appropriate controls.

Tier 1: Liver Microsomal Stability Assay

This is the workhorse high-throughput screen for assessing Phase I metabolic stability.[15] It provides a measure of intrinsic clearance by the most significant drug-metabolizing enzymes.[19]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in a preparation of human liver microsomes (HLM).

Step-by-Step Methodology:

  • Preparation:

    • Thaw pooled human liver microsomes (e.g., from a reputable supplier like Corning or Sekisui XenoTech) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a stock solution of the NADPH regenerating system (e.g., NADPH-A and NADPH-B).

    • Prepare 1 mM stock solutions of the test compounds and positive controls (e.g., Verapamil for high clearance, Warfarin for low clearance) in DMSO.

  • Incubation Plate Setup (96-well plate):

    • Add buffer to all wells.

    • Add the microsomal suspension to achieve a final protein concentration of 0.5 mg/mL.

    • Add test compounds to achieve a final concentration of 1 µM (final DMSO concentration should be ≤ 0.25%).

    • Include a "Negative Control" for each compound by omitting the NADPH regenerating system. This validates that disappearance is enzyme-dependent.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Reaction Initiation and Sampling:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.

    • Immediately take the first sample (T=0) by transferring an aliquot into a quenching plate containing ice-cold acetonitrile with an internal standard (e.g., Tolbutamide).

    • Continue incubating at 37°C and collect subsequent samples at various time points (e.g., 5, 15, 30, 45, and 60 minutes).

  • Sample Analysis & Data Interpretation:

    • Centrifuge the quenching plate to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

    • Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is the elimination rate constant.

    • Calculate Half-Life: t½ = 0.693 / k

    • Calculate Intrinsic Clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Concentration)

Tier 2: Hepatocyte Stability Assay

This assay provides a more holistic view of metabolic stability, as intact hepatocytes contain both Phase I and Phase II enzymes, as well as active transporters.[19]

Objective: To determine the in vitro t½ and CLint in a suspension of cryopreserved human hepatocytes.

Step-by-Step Methodology:

  • Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and transfer to pre-warmed incubation medium (e.g., Williams Medium E).

    • Determine cell viability and density using the trypan blue exclusion method. Adjust cell density to 0.5 x 10⁶ viable cells/mL.

    • Prepare 1 µM working solutions of test compounds in the incubation medium.

  • Incubation and Sampling:

    • Add the hepatocyte suspension to a 12-well plate.

    • Add the test compound working solutions to initiate the reaction.

    • Include a "Negative Control" using heat-inactivated hepatocytes to ensure disappearance is due to viable enzymatic processes.[20]

    • Incubate the plate at 37°C on an orbital shaker.

    • Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes) and quench in ice-cold acetonitrile with an internal standard.

  • Analysis:

    • Process and analyze samples via LC-MS/MS as described for the microsomal assay.

    • Calculate t½ and CLint using the same formulas, adjusting for the number of hepatocytes per well instead of protein concentration.[20]

start Start: Assess Compound Stability microsomal Tier 1: Liver Microsomal Assay (Phase I Metabolism) start->microsomal hepatocyte Tier 2: Hepatocyte Assay (Phase I & II Metabolism) microsomal->hepatocyte If microsomal stability is moderate to high metid Tier 3: Metabolite Identification (LC-MS/MS) hepatocyte->metid To identify specific metabolic pathways end End: Complete Stability Profile metid->end

Caption: A tiered workflow for comprehensive metabolic stability assessment.

Data Summary and Comparative Guide

The following tables present hypothetical data to illustrate how the results for the parent compound and its modified alternatives would be compared.

Table 1: Comparative In Vitro Metabolic Stability Data

Compound IDModificationHLM t½ (min)HLM CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10⁶ cells)
CMPD-01 Parent Scaffold1592.41296.3
CMPD-02 Deuterated tert-butyl3539.62841.3
CMPD-03 Cp-CF₃ Replacement>120<5.8>120<5.8
CMPD-04 Indole-F at C42555.42155.0

Interpretation: The parent compound (CMPD-01) shows high clearance. Deuteration (CMPD-02) provides a moderate improvement. The most dramatic increase in stability comes from replacing the tert-butyl group with a Cp-CF₃ moiety (CMPD-03), effectively eliminating that clearance pathway. Blocking a potential indole hydroxylation site (CMPD-04) also improves stability, but to a lesser extent, suggesting the tert-butyl group is the primary liability.

Table 2: Summary of Metabolite Identification (Hypothetical)

Compound IDPrimary Metabolite(s) IdentifiedMetabolic Pathway% of Total Metabolism
CMPD-01 M1: Hydroxy-tert-butylM2: Carboxy-tert-butylM3: 4-Hydroxy-indoletert-butyl Oxidationtert-butyl OxidationIndole Hydroxylation65%20%10%
CMPD-02 M1 & M2 (Reduced Levels)M3: 4-Hydroxy-indoletert-butyl OxidationIndole Hydroxylation45%40%
CMPD-03 M3: 4-Hydroxy-indoleIndole Hydroxylation85%
CMPD-04 M1: Hydroxy-tert-butylM2: Carboxy-tert-butyltert-butyl Oxidationtert-butyl Oxidation75%20%

Interpretation: MetID data confirms that tert-butyl oxidation is the major metabolic route for the parent compound. For CMPD-03, where this route is blocked, metabolism shifts entirely to the indole ring, confirming the success of the bioisosteric replacement. This type of data is crucial for making informed decisions.

Caption: Decision-making logic for improving metabolic stability.

Conclusion

The 2-tert-butyl-5-chloro-1H-indole scaffold, while pharmacologically valuable, presents clear metabolic challenges, primarily through oxidation of the tert-butyl group and the indole nucleus. A systematic assessment, beginning with cost-effective in vitro screens like the liver microsomal stability assay and progressing to more complex systems like hepatocytes, is essential for quantifying these liabilities.

This guide demonstrates that through rational design—employing strategies like deuteration and, more effectively, bioisosteric replacement with metabolically robust moieties like the trifluoromethylcyclopropyl group—these liabilities can be overcome. By comparing the metabolic profiles of parent compounds with strategically modified analogues, drug development teams can make data-driven decisions, efficiently guiding synthetic efforts to produce candidates with optimized pharmacokinetic properties and a higher probability of clinical success.

References

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  • ResearchGate. (2013). Metabolically Stable tert-Butyl Replacement. Available from: [Link]

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  • Wikipedia. (n.d.). Drug metabolism. Available from: [Link]

  • JACS Au. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Available from: [Link]

  • Evotec (Cyprotex). (n.d.). Microsomal Stability. Available from: [Link]

  • Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available from: [Link]

  • He, K., et al. (2008). Metabolic Activation of a Novel 3-Substituted Indole-Containing TNF-α Inhibitor: Dehydrogenation and Inactivation of CYP3A4. Chemical Research in Toxicology, 21(9), 1756-1765. Available from: [Link]

  • Patsnap Synapse. (2023). What is the importance of metabolic stability in drug design? Available from: [Link]

  • ResearchGate. (2023). Indole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. Available from: [Link]

  • Chemistry LibreTexts. (2023). Drug Metabolism. Available from: [Link]

  • He, K., et al. (2006). Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. Drug Metabolism and Disposition, 34(8), 1362-1369. Available from: [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability. Available from: [Link]

  • MDPI. (2023). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Available from: [Link]

  • StatPearls - NCBI Bookshelf. (2023). Drug Metabolism. Available from: [Link]

  • MDPI. (2023). The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism. Available from: [Link]

  • PubMed. (2022). Update of Indoles: Promising molecules for ameliorating metabolic diseases. Available from: [Link]

  • IntechOpen. (2021). Drug Metabolites: General Features and Most Applicable Analytical Methods of Studies. Available from: [Link]

  • ASPET Journals. (2006). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel “Aromatase” Process. Available from: [Link]

  • National Institutes of Health. (2013). 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate. Available from: [Link]

  • National Institutes of Health. (2022). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Available from: [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 2-tert-butyl-5-chloro-1H-indole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Among the vast array of substituted indoles, 2-tert-butyl-5-chloro-1H-indole stands out as a valuable building block in drug discovery, particularly in the development of antiviral and anticancer agents. The strategic placement of the bulky tert-butyl group at the C2 position and the electron-withdrawing chloro group at the C5 position imparts unique physicochemical properties that are often sought after in lead optimization.

The choice of synthetic methodology for constructing such a privileged scaffold is a critical decision in any drug development campaign. It directly impacts not only the efficiency and scalability of the synthesis but also the overall cost and environmental footprint of the process. This guide provides a comprehensive, head-to-head comparison of three distinct and prominent methods for the synthesis of 2-tert-butyl-5-chloro-1H-indole: the classic Fischer Indole Synthesis, the Bischler-Möhlau Indole Synthesis, and a modern Palladium-Catalyzed approach, exemplified by the Larock Indole Synthesis.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of each method, provide detailed, field-proven experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, reaction conditions, and scalability.

Method 1: The venerable Fischer Indole Synthesis

The Fischer indole synthesis, first reported by Emil Fischer in 1883, is arguably the most well-known and widely practiced method for indole formation.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with a ketone or aldehyde.

Causality Behind Experimental Choices

For the synthesis of 2-tert-butyl-5-chloro-1H-indole, the logical starting materials are 4-chlorophenylhydrazine and pinacolone (3,3-dimethyl-2-butanone). The choice of a strong acid catalyst is crucial for promoting the key[2][2]-sigmatropic rearrangement of the intermediate ene-hydrazine. Polyphosphoric acid (PPA) is often employed as it serves as both the catalyst and a dehydrating agent, driving the reaction towards the indole product. The elevated temperature is necessary to overcome the activation energy of the rearrangement and cyclization steps.

Experimental Protocol: Fischer Indole Synthesis

Step 1: Formation of 4-chlorophenylhydrazone of Pinacolone

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenylhydrazine hydrochloride (1.0 eq) in ethanol.

  • Add sodium acetate (1.1 eq) to neutralize the hydrochloride salt and liberate the free hydrazine.

  • To this solution, add pinacolone (1.05 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Cool the mixture to room temperature and add water to precipitate the hydrazone.

  • Filter the solid, wash with cold water, and dry under vacuum to afford the 4-chlorophenylhydrazone of pinacolone.

Step 2: Cyclization to 2-tert-butyl-5-chloro-1H-indole

  • To a flask containing polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone), add the 4-chlorophenylhydrazone of pinacolone portion-wise with mechanical stirring.

  • Heat the viscous mixture to 100-120 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-tert-butyl-5-chloro-1H-indole.

Diagram: Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization & Aromatization 4-chlorophenylhydrazine 4-chlorophenylhydrazine Hydrazone Hydrazone 4-chlorophenylhydrazine->Hydrazone Ethanol, Reflux Pinacolone Pinacolone Pinacolone->Hydrazone Hydrazone_input Hydrazone Indole 2-tert-butyl-5-chloro-1H-indole Hydrazone_input->Indole PPA, 100-120°C Bischler_Mohlau_Mechanism 4-Chloroaniline 4-Chloroaniline alpha-Aminoketone α-Aminoketone Intermediate 4-Chloroaniline->alpha-Aminoketone N-Alkylation alpha-Bromoketone 2-bromo-3,3-dimethyl-2-butanone alpha-Bromoketone->alpha-Aminoketone Cyclized_Intermediate Cyclized Intermediate alpha-Aminoketone->Cyclized_Intermediate Acid-catalyzed Cyclization Indole_Product 2-tert-butyl-5-chloro-1H-indole Cyclized_Intermediate->Indole_Product Dehydration Larock_Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-Pd(II)-I) Pd(0)->Oxidative_Addition + 4-chloro-2-iodoaniline Alkyne_Coordination Alkyne Coordination Oxidative_Addition->Alkyne_Coordination + 3,3-dimethyl-1-butyne Migratory_Insertion Migratory Insertion Alkyne_Coordination->Migratory_Insertion Reductive_Elimination Reductive Elimination Migratory_Insertion->Reductive_Elimination Reductive_Elimination->Pd(0) Indole Indole Product Reductive_Elimination->Indole

Sources

Safety Operating Guide

Navigating the Uncharted: A Framework for the Safe Disposal of 2-Tert-butyl-5-chloro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

The Precautionary Principle: Hazard Assessment of a Novel Compound

When the specific hazards of a chemical are unknown, a conservative approach is essential. The structure of 2-Tert-butyl-5-chloro-1H-indole—a chlorinated indole derivative—suggests several potential hazards that must be considered until proven otherwise. Chlorinated aromatic compounds can exhibit toxicity and environmental persistence. The indole scaffold is a common feature in biologically active molecules, indicating the potential for unforeseen physiological effects.

Therefore, it is prudent to treat 2-Tert-butyl-5-chloro-1H-indole as a hazardous substance, likely possessing characteristics of toxicity and potential environmental harm. All handling and disposal procedures should reflect this heightened level of caution.

The Hierarchy of Chemical Waste Management

Before proceeding to disposal, consider the established hierarchy of waste management, a foundational concept in sustainable laboratory practice.[1][2] The primary goal is to minimize waste generation.

  • Prevention and Reduction: The most effective strategy is to avoid generating waste in the first place by optimizing experimental design and purchasing only the necessary quantities of the chemical.[1]

  • Reuse and Recycling: If the chemical is unused and in its original container, explore options for redistribution to other researchers who may have a use for it.[1]

  • Treatment: In some cases, chemical treatment can render a hazardous substance non-hazardous. However, this should only be performed by trained personnel following a validated protocol, and is generally not recommended without a thorough understanding of the chemical's reactivity.[3]

  • Disposal: Disposal should be the final option after all other avenues have been exhausted.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

When handling any potentially hazardous chemical, including 2-Tert-butyl-5-chloro-1H-indole, a comprehensive PPE regimen is mandatory.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (or other chemically resistant gloves as specified in the SDS).To prevent skin contact and absorption.
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and aerosols.
Body Protection A lab coat, worn fully buttoned.To protect skin and clothing from contamination.
Respiratory Protection A fume hood should be used for all manipulations. In the absence of a fume hood, a respirator with appropriate cartridges may be necessary, as determined by a risk assessment.To prevent inhalation of vapors or fine particles.

Always inspect PPE for integrity before use and dispose of contaminated single-use items as hazardous waste.

Waste Segregation and Container Management: The Foundation of Safe Disposal

Proper segregation and containment of chemical waste is a critical step in preventing accidental reactions and ensuring safe disposal.

Step-by-Step Container Management Protocol:

  • Select a Compatible Container: The waste container must be made of a material that is compatible with 2-Tert-butyl-5-chloro-1H-indole. The original container is often the best choice for unused product.[4] For waste solutions, high-density polyethylene (HDPE) or glass containers are generally suitable, but compatibility must be verified.

  • Label the Container: As soon as the first drop of waste enters the container, it must be labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Tert-butyl-5-chloro-1H-indole"

    • The approximate concentration and quantity of the waste

    • The date accumulation started

    • Any known hazard characteristics (e.g., "Toxic," "Environmental Hazard")

  • Keep the Container Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[4] This prevents the release of vapors and reduces the risk of spills.

  • Use Secondary Containment: Store waste containers in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[5]

  • Segregate Incompatible Wastes: Store waste containing 2-Tert-butyl-5-chloro-1H-indole separately from other chemical waste streams to prevent accidental mixing and potentially dangerous reactions.[5] Incompatible materials often include strong oxidizing agents, strong acids, and strong bases.[6]

Spill Management: A Calm and Coordinated Response

In the event of a spill, a prepared response is crucial to minimizing exposure and environmental contamination.

General Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Situation: From a safe distance, assess the extent of the spill and any immediate dangers (e.g., proximity to ignition sources).

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above.

  • Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill and prevent it from spreading.

  • Clean the Spill: Carefully collect the absorbent material and any contaminated debris.

  • Package and Label Waste: Place all contaminated materials into a designated hazardous waste container and label it accordingly.

  • Decontaminate the Area: Decontaminate the spill area with an appropriate solvent or cleaning solution, and collect this as hazardous waste as well.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Disposal Protocol: A Step-by-Step Framework

The disposal of 2-Tert-butyl-5-chloro-1H-indole must be conducted in accordance with all local, state, and federal regulations.[2][7][8] The following framework will guide you through the process once the SDS has been obtained.

Disposal Workflow Diagram

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal Process obtain_sds Obtain SDS for 2-Tert-butyl-5-chloro-1H-indole hazard_id Identify Hazards (Toxicity, Reactivity, etc.) obtain_sds->hazard_id Review Sections 2, 11, 12 ppe Select Appropriate PPE hazard_id->ppe Based on Hazards container Use Labeled, Compatible Waste Container ppe->container segregate Segregate from Incompatible Wastes container->segregate contact_ehs Contact Institutional EHS Office segregate->contact_ehs waste_pickup Arrange for Pickup by Licensed Waste Vendor contact_ehs->waste_pickup documentation Complete All Necessary Waste Manifests waste_pickup->documentation

Caption: General workflow for the safe disposal of a laboratory chemical.

Step-by-Step Disposal Procedure:

  • Obtain and Review the SDS: This is the most critical step. The SDS for 2-Tert-butyl-5-chloro-1H-indole will provide specific information on its hazards, handling, and disposal requirements. Pay close attention to Sections 2 (Hazards Identification), 7 (Handling and Storage), 8 (Exposure Controls/Personal Protection), and 13 (Disposal Considerations).

  • Determine the Waste Category: Based on the information in the SDS and your knowledge of the waste (e.g., if it's mixed with solvents), determine the appropriate hazardous waste category. In the United States, this is governed by the Resource Conservation and Recovery Act (RCRA).[8]

  • Contact Your EHS Office: Your institution's Environmental Health and Safety office is your primary resource for guidance on waste disposal. They will provide you with the necessary waste tags, containers, and information on pickup schedules.

  • Package for Disposal: Ensure the waste container is securely sealed and the exterior is clean.[4] Attach the completed hazardous waste tag provided by your EHS office.

  • Arrange for Pickup: Follow your institution's procedures for having the waste collected by a licensed hazardous waste disposal company. Never pour chemical waste down the drain unless explicitly permitted by your EHS office for specific, non-hazardous materials.[9]

  • Maintain Records: Keep a record of the waste generated and its disposal, as required by your institution and regulatory agencies.

Decontamination of Labware and Surfaces

All labware and surfaces that have come into contact with 2-Tert-butyl-5-chloro-1H-indole must be thoroughly decontaminated.

General Decontamination Protocol:

  • Initial Rinse: Rinse the labware with a suitable solvent that is known to dissolve the compound. This rinseate must be collected as hazardous waste.

  • Wash with Detergent: Wash the labware with a laboratory detergent and water.[10]

  • Final Rinse: Rinse thoroughly with deionized water.

  • Surface Decontamination: For work surfaces, wipe down with a cloth soaked in a suitable solvent, followed by a detergent solution and then water. All cleaning materials must be disposed of as hazardous waste.

By adhering to these principles of caution, proper handling, and regulatory compliance, researchers can ensure the safe and responsible disposal of 2-Tert-butyl-5-chloro-1H-indole and other laboratory chemicals.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • PubMed. (2020). Detection, transformation, and toxicity of indole-derivative nonsteroidal anti-inflammatory drugs during chlorine disinfection.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2015). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
  • MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet.
  • Axonator. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Loba Chemie. (2019). TERT-BUTYL CHLORIDE FOR SYNTHESIS MSDS.
  • Penn State Research Database. (1978). Studies of the Mechanism of Chlorination of Indoles. Detection of iV-Chloroindole and 3-Chloro-3ii-indole as Intermediates.
  • CDH Fine Chemical. (n.d.). tert-Butyl Chloride CAS No 507-20-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Cancer Screening at IARC. (n.d.). Chapter 14: Decontamination, cleaning, high-level disinfection and sterilization of /instruments used during the diagnosis and treatment of cervical neoplasia.
  • Axonator. (2024). EPA Hazardous Waste Management.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Tert-butyl-5-chloro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. The compound 2-Tert-butyl-5-chloro-1H-indole is a heterocyclic molecule with potential applications in medicinal chemistry. Due to its chlorinated indole structure, a rigorous and well-understood personal protective equipment (PPE) protocol is not merely a recommendation—it is an essential component of responsible research.

This guide moves beyond a simple checklist. It provides a comprehensive operational plan rooted in the principles of causality and self-validation. Every recommendation is designed to build a deep, intrinsic understanding of why specific measures are taken, ensuring your safety and the integrity of your work.

Hazard Assessment: Understanding the Compound

While a specific Safety Data Sheet (SDS) for 2-Tert-butyl-5-chloro-1H-indole is not publicly available, we can infer its potential hazards from its structural components: a chlorinated aromatic system and a tert-butyl group.

  • Chlorinated Aromatic Compounds: This class of chemicals can pose risks of skin and eye irritation.[1] Some halogenated compounds are also known for potential systemic effects if absorbed or inhaled. Therefore, preventing dermal contact and inhalation is a primary safety objective.

  • Indole Moiety: Indole and its derivatives are generally considered hazardous chemicals, requiring careful handling to avoid contact.[2][3]

  • Solid Form: As a solid, the primary exposure risk during handling (e.g., weighing, transferring) is the generation of airborne dust, which can be inhaled or settle on surfaces, leading to secondary contact.

Given these characteristics, all handling of this compound must be governed by a Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[4][5][6] This plan ensures that procedures are in place to minimize exposure through engineering controls, administrative controls, and appropriate PPE.[5]

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risk of exposure.[7][8] The following table outlines the minimum required PPE for various laboratory operations involving 2-Tert-butyl-5-chloro-1H-indole.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Dispensing (Solid) Chemical Splash GogglesDouble-Gloved NitrileFull-Length Lab CoatRequired if outside a certified chemical fume hood or ventilated balance enclosure. N95 respirator minimum.
In-Reaction (Solution) Chemical Splash Goggles & Face ShieldDouble-Gloved Nitrile or NeopreneFull-Length Lab CoatNot required if performed within a certified chemical fume hood.
Post-Reaction/Purification Chemical Splash Goggles & Face ShieldDouble-Gloved Nitrile or NeopreneFull-Length Lab CoatNot required if performed within a certified chemical fume hood.
Waste Disposal Chemical Splash GogglesDouble-Gloved NitrileFull-Length Lab CoatNot required if handling sealed waste containers.

Deep Dive into PPE Selection and Causality

Eye and Face Protection

Standard safety glasses are insufficient. The risk of splashes, particularly during solution-based work or purification, necessitates the use of chemical splash goggles that form a seal around the eyes.[9][10]

  • Causality: Goggles provide 360-degree protection from splashes and fine particulates that can easily bypass the gaps in standard safety glasses.[10] When handling larger volumes or performing tasks with a higher splash potential (e.g., extractions, filtrations), a full-face shield must be worn in addition to goggles to protect the entire face.[9][11]

Hand Protection: The Critical Barrier

Gloves are the most critical barrier against dermal absorption. The choice of material is paramount.

  • Material Selection: Nitrile gloves are the preferred choice for handling 2-Tert-butyl-5-chloro-1H-indole in both solid and solution form. Nitrile provides good resistance to a wide range of chemicals, including halogenated and aromatic solvents.[12] For prolonged or immersive contact, neoprene may offer enhanced protection.[11][12]

  • Why Not Latex? Latex gloves offer poor protection against many organic solvents and are not recommended.[11]

  • The Principle of Double-Gloving: Always wear two pairs of nitrile gloves. This practice significantly reduces the risk of exposure in case the outer glove is compromised. It also allows for a safe doffing procedure where the contaminated outer layer is removed without touching the inner glove or skin.

  • Glove Integrity: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.[8] Replace gloves immediately if you suspect any compromise or after any direct splash. Never reuse disposable gloves.[8]

Body Protection

A full-length, buttoned lab coat is mandatory to protect your skin and personal clothing from contamination. For tasks with a significant risk of splashing, consider a chemical-resistant apron worn over the lab coat.

Respiratory Protection

Engineering controls, such as a certified chemical fume hood, are the primary method for controlling inhalation hazards.

  • When is a Respirator Needed? If you must handle the solid compound outside of a fume hood or a ventilated balance enclosure, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum protection against fine particulates.

Procedural Guidance: Safe Handling Workflow

Adherence to a strict, step-by-step protocol is a self-validating system that ensures safety at every stage.

Workflow Diagram

G cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Decontamination & Disposal A 1. Conduct Risk Assessment (Review SDS/CHP) B 2. Select Task-Specific PPE (Refer to Table) A->B C 3. Don PPE (Inner Gloves, Lab Coat, Goggles, Outer Gloves) B->C D 4. Weigh/Transfer Compound C->D Enter Hood E 5. Perform Reaction/ Workup/Purification D->E F 6. Decontaminate Work Area E->F Complete Work G 7. Doff PPE (Outer Gloves, Lab Coat, Goggles, Inner Gloves) F->G H 8. Segregate Waste (Halogenated Organic Waste) G->H I 9. Wash Hands Thoroughly H->I

Caption: Decision and workflow diagram for handling 2-Tert-butyl-5-chloro-1H-indole.

Step-by-Step Protocol: Weighing the Solid Compound
  • Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood or a ventilated balance enclosure.

  • Don PPE: Following the sequence in the diagram, don your inner nitrile gloves, lab coat, chemical splash goggles, and finally, your outer nitrile gloves.

  • Handling: Carefully transfer the desired amount of 2-Tert-butyl-5-chloro-1H-indole. Use tools (spatulas, weigh boats) that minimize dust generation.

  • Clean-Up: After transfer, carefully clean any residual powder from the balance and surrounding surfaces using a damp paper towel.

  • Disposal: Dispose of the weigh boat and contaminated paper towels into a designated, sealed hazardous waste container labeled "Halogenated Organic Waste".[2]

Disposal and Decontamination Plan

Proper disposal is a critical final step in the safe handling workflow.

  • Waste Segregation: All materials that come into contact with 2-Tert-butyl-5-chloro-1H-indole, including gloves, weigh boats, pipette tips, and contaminated solvents, must be disposed of in a clearly labeled "Halogenated Organic Waste" container.[2] Do not mix with non-halogenated waste streams.

  • Container Management: Waste containers must be kept closed at all times except when adding waste.[2] They should be stored in a secondary containment bin within a ventilated area.

  • Decontamination: Wipe down all work surfaces and equipment with an appropriate solvent (e.g., ethanol or isopropanol) and paper towels. Dispose of the towels as halogenated waste.

By integrating these expert protocols and understanding the causality behind each safety measure, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]

  • Lab Safety Equipment & PPE. ChemTalk. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • NIOSH Recommendations for Chemical Protective Clothing A-Z. Centers for Disease Control and Prevention (CDC). [Link]

  • Frequently Asked Questions Regarding Management of Chlorinated Solvents in Soils and Groundwater. ResearchGate. [Link]

  • OSHA Glove Selection Chart. University of Wisconsin-Milwaukee, Environmental Health and Safety. [Link]

  • Novel Oxidation Strategies for the In Situ Remediation of Chlorinated Solvents from Groundwater—A Bench-Scale Study. MDPI. [Link]

  • Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). National Institutes of Health (NIH). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.